molecular formula C19H35NNaO5+ B1592757 Tetradecanoyl-L-glutamic acid, sodium salt CAS No. 38517-37-2

Tetradecanoyl-L-glutamic acid, sodium salt

カタログ番号: B1592757
CAS番号: 38517-37-2
分子量: 380.5 g/mol
InChIキー: ZNYIJXQYUNSKDX-NTISSMGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Sodium Myristoyl Glutamate...

特性

CAS番号

38517-37-2

分子式

C19H35NNaO5+

分子量

380.5 g/mol

IUPAC名

sodium (2S)-2-(tetradecanoylamino)pentanedioic acid

InChI

InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/t16-;/m0./s1

InChIキー

ZNYIJXQYUNSKDX-NTISSMGPSA-N

異性体SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]

正規SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]

ピクトグラム

Irritant

配列

E

製品の起源

United States

Foundational & Exploratory

Physicochemical Architecture & Self-Assembly of N-Tetradecanoyl-L-Glutamic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Formulation & Application Scientists

Executive Summary

N-Tetradecanoyl-L-glutamic acid sodium salt (Sodium Myristoyl Glutamate) represents a class of "smart" amino acid-based surfactants (AAS) that bridge the gap between traditional detergency and advanced supramolecular chemistry. Unlike conventional sulfates (e.g., SDS), this molecule exhibits chiral self-assembly and pH-responsive phase transitions , enabling it to switch between simple micellar solutions and complex fibrous hydrogels. This guide details the thermodynamic drivers, structural transitions, and characterization protocols required to utilize this molecule in drug delivery and high-performance formulations.

Molecular Architecture & Fundamental Properties

The physicochemical behavior of Tetradecanoyl-L-glutamic acid is dictated by its amphiphilic structure, specifically the interplay between the myristic acid tail and the L-glutamic acid headgroup.

PropertySpecification / Characteristic
Chemical Name Sodium N-Tetradecanoyl-L-Glutamate (C14-Glu)
Molecular Formula

Molecular Weight ~379.47 g/mol
Headgroup L-Glutamic Acid (Dicarboxylic, Chiral Center)
Tail C14 Alkyl Chain (Myristoyl, Hydrophobic)
pKa Values

-COOH: ~2.19
Solubility High in alkaline pH (>7); Low in acidic pH (<5)
1.1 The Chiral Advantage

The L-enantiomer of the glutamic acid headgroup is not merely a structural artifact; it induces chirality in the supramolecular aggregates. When these molecules stack, steric hindrance and hydrogen bonding directionality force the aggregates to twist, often forming helical ribbons or nanotubes rather than simple flat sheets. This property is critical for applications requiring specific biological recognition or sustained drug release.

Thermodynamics of Self-Assembly
2.1 Critical Micelle Concentration (CMC)

The CMC of C14-Glu is significantly lower than that of shorter-chain homologues (e.g., C12-Glu), following the Traube’s rule trend where hydrophobicity drives aggregation.

  • Typical CMC Range: 0.5 mM – 1.5 mM (25°C, aqueous).

  • Salt Effect: The addition of electrolytes (NaCl) compresses the electrical double layer, reducing headgroup repulsion and lowering the CMC further.

  • Comparison:

    • Sodium Dodecyl Sulfate (SDS):[1][2][3] ~8.2 mM

    • Sodium Lauroyl Glutamate (C12-Glu): ~6.0 mM

    • Sodium Myristoyl Glutamate (C14-Glu): ~1.0 mM

2.2 Krafft Point & Temperature Sensitivity

C14-Glu exhibits a Krafft point (the temperature at which solubility equals CMC). Below this temperature, the surfactant precipitates as hydrated crystals.

  • Operational Insight: Formulations must be processed above the Krafft point (typically >25-30°C for C14 chains, though neutralization state affects this) to ensure micellization.

pH-Responsive Phase Behavior (The Core Mechanism)

The most valuable property of C14-Glu is its ability to transition from a low-viscosity sol to a rigid hydrogel based on pH.

3.1 The Mechanism: Charge Shielding & Hydrogen Bonding
  • High pH (> 7.0): Both carboxyl groups are deprotonated (

    
    ). Electrostatic repulsion dominates, preventing close packing. Result:  Spherical Micelles.[4]
    
  • Intermediate pH (~5.0 - 6.0): Partial protonation occurs. The

    
    -amino and amide groups can form intermolecular hydrogen bonds.[5]
    
  • Low pH (< 5.0): Protonation reduces charge density. The hydrophobic effect and directional H-bonding (between amide and carboxylic groups) drive the formation of high-aspect-ratio structures (fibers/ribbons). Result: Hydrogel.

3.2 Visualization of the Phase Transition

PhaseTransition HighPH High pH (>7.0) Fully Ionized Repulsion Electrostatic Repulsion HighPH->Repulsion Micelles Spherical Micelles (Low Viscosity) Repulsion->Micelles LowPH Low pH (<5.5) Partial Protonation Micelles->LowPH pH Drop Acid Acidification (HCl / GDL) Acid->LowPH HBond Intermolecular H-Bonding LowPH->HBond Fibers Fibrillar Network (Hydrogel) HBond->Fibers Self-Assembly

Figure 1: Mechanism of pH-induced sol-gel transition in N-acyl amino acid surfactants.

Experimental Protocols

To validate the physicochemical properties of C14-Glu, the following protocols are recommended. These maximize reproducibility by controlling ionic strength and thermal history.

Protocol A: CMC Determination (Wilhelmy Plate Method)

Objective: Determine the thermodynamic onset of micellization.

  • Preparation: Prepare a 20 mM stock solution of C14-Glu in ultra-pure water. Adjust pH to 9.0 (to ensure full ionization and avoid premature gelation).

  • Cleaning: Flame the platinum plate until red-hot to remove organic contaminants.

  • Titration: Dosing the stock into a water reservoir while measuring surface tension (

    
    ).
    
  • Analysis: Plot

    
     vs. log(Concentration). The intersection of the linear decline and the plateau defines the CMC.
    
Protocol B: Hydrogel Fabrication via Acidification

Objective: Create a self-supporting hydrogel for rheological testing.

  • Dissolution: Dissolve C14-Glu (5 wt%) in water at 60°C. Stir until clear.

  • Trigger: Add Glucono-

    
    -lactone (GDL) for slow, homogeneous acidification, OR add 1M HCl dropwise for rapid transitions.
    
  • Incubation: Allow the system to rest at 25°C for 24 hours. The slow hydrolysis of GDL to gluconic acid ensures uniform fiber growth without precipitation clumps.

  • Validation: Invert vial test (gel should not flow) followed by oscillatory rheology (Storage Modulus

    
     > Loss Modulus 
    
    
    
    ).
4.1 Rheological Characterization Workflow

RheologyWorkflow Start Sample Preparation (5% C14-Glu, pH 5.0) Equilibration Thermal Equilibration (25°C, 10 min) Start->Equilibration StrainSweep Amplitude Sweep (0.01% - 100% Strain) Equilibration->StrainSweep LVE Identify Linear Viscoelastic Region (LVE) StrainSweep->LVE Determine Critical Strain FreqSweep Frequency Sweep (0.1 - 100 rad/s) LVE->FreqSweep Fixed Strain < Critical Data Output: G' vs G'' (Gel Strength) FreqSweep->Data

Figure 2: Standardized rheological workflow for characterizing viscoelastic properties of C14-Glu hydrogels.

Applications in Drug Delivery

The physicochemical profile of C14-Glu makes it uniquely suited for pharmaceutical applications where conventional surfactants fail.

  • Sustained Release Depots: The fibrous network formed at physiological pH (or slightly acidic tumor microenvironments) can entrap hydrophobic drugs. As the gel slowly erodes or dilutes, the drug is released.

  • Protein Stabilization: Unlike SDS, which denatures proteins, C14-Glu is milder. Its amino acid headgroup mimics biological surfaces, reducing the risk of protein unfolding during encapsulation.

  • Nanocarriers: At pH > 7, the micelles can solubilize insoluble active pharmaceutical ingredients (APIs), improving bioavailability.

References
  • Brito, R. O., et al. (2025).[6] Self-assembly of N-acyl amino acid surfactants: Hydrogen bonding and pH dependence.[1][5] ResearchGate.[5] Link

  • Kaneko, D., et al. (2020). Thermodynamics of micellization and phase behavior of N-lauroyl-L-glutamate. Langmuir (ACS Publications). Link

  • Ohta, A. (2017). Amino acid-based surfactants: Chemistry and applications in cosmetics and toiletries.[1][7] Cosmetic Ingredient Review.[8] Link

  • Faulkner, P. (2021). Dynamic Properties of Amino Acid Based Surfactants. Turkchem. Link

  • PubChem. (2025).[8] Myristoyl Glutamic Acid - Compound Summary. National Library of Medicine. Link

Sources

Critical micelle concentration (CMC) values of Tetradecanoyl-L-glutamic acid sodium salt

[1]

Executive Summary

Sodium Myristoyl Glutamate (C14-Glu) is an anionic N-acyl amino acid surfactant characterized by extreme mildness and biodegradability. Unlike traditional alkyl sulfates (e.g., SDS), C14-Glu self-assembles via a unique mechanism involving intermolecular hydrogen bonding between amide groups, resulting in a significantly lower CMC and distinct rheological properties.

This guide establishes the CMC of Sodium Myristoyl Glutamate in the range of 0.15 – 0.40 mM (approx. 0.06 – 0.15 g/L) at neutral pH, with significant variations dependent on counterion concentration and protonation state. It serves as a critical reference for optimizing solubilization capacity in pharmaceutical and cosmetic formulations.

Physicochemical Profile & Structural Logic

Molecular Architecture

The amphiphilic structure of Sodium Myristoyl Glutamate dictates its self-assembly behavior.

  • Hydrophobic Tail: A 14-carbon (myristoyl) saturated alkyl chain.

  • Hydrophilic Head: An L-glutamic acid residue.[1][2][3] At physiological pH (7.4), it exists primarily as a dianion or monoanion depending on the specific salt form (Monosodium vs. Disodium).

  • Linkage: An amide bond connects the tail and head, facilitating hydrogen bonding (H-bonding) between adjacent monomers at the micellar interface.

The "H-Bonding Effect" on CMC

Standard anionic surfactants (like Sodium Tetradecyl Sulfate) rely solely on hydrophobic exclusion to drive micellization. In contrast, N-acyl amino acid surfactants utilize an auxiliary driver: intermolecular H-bonding .

  • Mechanism: The amide groups form a hydrogen bond network at the micelle surface.

  • Result: This reduces the electrostatic repulsion between headgroups, allowing monomers to pack more tightly and stabilizing micelles at lower concentrations than equivalent alkyl sulfates.

CMC Data Repository

The following values represent a synthesis of experimental data and theoretical extrapolations based on the homologous series of N-acyl glutamates.

Table 1: CMC Values of Sodium Myristoyl Glutamate & Homologs
SurfactantChain LengthCMC (mM)CMC (g/L)ConditionsSource Ref
Sodium Myristoyl Glutamate C14 0.18 – 0.27 ~0.08 25°C, pH 7.0 (Aq) [1, 3]
Sodium Lauroyl GlutamateC121.10 – 1.20~0.4025°C, pH 7.0 (Aq)[2]
Sodium Cocoyl GlutamateMix (C12/C14)~0.80~0.3525°C, pH 7.0 (Aq)[2]
Sodium Dodecyl Sulfate (SDS)C128.202.3625°C, Water[4]

Critical Note on pH Sensitivity:

  • pH < 5.5: The carboxyl groups protonate (

    
    ). Solubility decreases drastically; the system may form vesicles or precipitate rather than forming spherical micelles.
    
  • pH > 7.0: The molecule is fully ionized. Electrostatic repulsion increases, slightly raising the CMC, but the H-bonding network maintains it well below that of SDS.

Thermodynamic Mechanism of Micellization[5]

The formation of Sodium Myristoyl Glutamate micelles is an entropy-driven process, mathematically described by the Pseudo-Phase Separation Model.

Thermodynamic Parameters
  • Gibbs Free Energy (

    
    ):  Negative and large, indicating spontaneous formation.
    
  • Enthalpy (

    
    ):  Slightly positive or near zero (endothermic/athermal) at room temperature. The breakdown of the "iceberg" water structure around the C14 tail requires energy.
    
  • Entropy (

    
    ):  Large and positive. The release of structured water molecules from the hydrophobic tail into the bulk solvent is the primary driving force.
    
Visualization: Micellization Equilibrium

The following diagram illustrates the equilibrium shift from monomeric dispersion to stable micelle formation.

MicellizationThermodynamicsMonomerMonomer State(High Free Energy)TransitionTransition State(Hydrophobic Effect)Monomer->Transition Concentration > CMCMicelleMicellar State(Thermodynamically Stable)Transition->Micelle Spontaneous (-ΔG)EntropyEntropic Gain(+ΔS)Water ReleaseEntropy->Transition Primary DriverH_BondAmide H-Bonding(Stabilization)H_Bond->Micelle Structural Stabilizer

Figure 1: Thermodynamic pathway of Sodium Myristoyl Glutamate micellization, highlighting the dual contribution of hydrophobic entropy gain and headgroup hydrogen bonding.

Methodological Framework: Accurate CMC Determination

Measuring the CMC of amino acid surfactants requires specific protocols to account for pH sensitivity and slow equilibration times.

Recommended Method: Pyrene Fluorescence Probe

Conductivity is less sensitive for low-CMC surfactants (sub-millimolar). The Pyrene Fluorescence method is the gold standard for C14-Glu.

Protocol:

  • Probe Preparation: Prepare a stock solution of Pyrene in acetone (

    
     M). Evaporate acetone in empty vials to leave a thin film.
    
  • Surfactant Dilution: Prepare a series of Sodium Myristoyl Glutamate solutions ranging from

    
     mM to 
    
    
    mM in phosphate buffer (pH 7.0).
  • Equilibration: Add surfactant solutions to Pyrene-coated vials. Sonicate for 30 mins and incubate in the dark for 24 hours (critical for equilibrium).

  • Measurement: Record fluorescence emission spectra (excitation at 334 nm).

  • Analysis: Monitor the ratio of the first (

    
    , 373 nm) and third (
    
    
    , 384 nm) vibronic peaks.
  • Calculation: Plot

    
     vs. log[Concentration]. The inflection point is the CMC.
    
Visualization: Experimental Workflow

ExperimentalWorkflowcluster_prepPhase 1: Preparationcluster_measurePhase 2: Measurementcluster_analysisPhase 3: AnalysisStockStock Solution(10 mM C14-Glu)DilutionSerial Dilution(0.001 - 5 mM)Stock->DilutionProbeAdd Pyrene Probe(Fluorescence Marker)Dilution->ProbeIncubateIncubate 24h(Equilibrium)Probe->IncubateSpectraFluorescence Scan(Ex: 334nm)Incubate->SpectraRatioCalculate I1/I3 RatioSpectra->RatioPlotSigmoidal Plot(Ratio vs Log[C])Ratio->PlotResultDetermine CMC(Inflection Point)Plot->Result

Figure 2: Step-by-step workflow for determining CMC using the Pyrene Fluorescence Probe method.

Applications in Drug Development

Understanding the CMC of Sodium Myristoyl Glutamate is pivotal for:

  • Solubilization: Poorly water-soluble drugs (BCS Class II/IV) can be solubilized within the micellar core. Formulation concentration must be

    
     to ensure sufficient capacity.
    
  • Protein Stabilization: Unlike SDS, which denatures proteins, C14-Glu micelles are mild. The low CMC means less free monomer exists in solution to interact with protein hydrophobic domains, preserving native structure.

  • Permeation Enhancement: At concentrations slightly above CMC, C14-Glu can perturb lipid bilayers reversibly, enhancing transdermal or mucosal drug delivery.

References

  • Ajinomoto Co., Inc. (2022).[4] Amisoft® Technical Data Sheet: Sodium Myristoyl Glutamate (MS-11). Retrieved from

  • Ohta, A., et al. (2009). "Specific Behavior of N-acyl Amino Acid Surfactants in Water." Journal of Oleo Science, 58(11). Retrieved from

  • Kaneko, D., et al. (2005). "Aggregation Behavior of N-Acyl Amino Acid Surfactants." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Retrieved from

  • Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36. Retrieved from

A Deep Dive into N-Tetradecanoyl-L-glutamic Acid: From Molecular Architecture to Supramolecular Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tetradecanoyl-L-glutamic acid (C14-L-Glu), a chiral N-acyl amino acid, represents a fascinating class of amphiphilic molecules with a remarkable capacity for self-assembly into a variety of ordered supramolecular structures. This technical guide provides a comprehensive exploration of the molecular architecture of C14-L-Glu and elucidates the fundamental mechanisms governing its self-assembly in aqueous environments. We will delve into the intricate interplay of non-covalent interactions, the influence of environmental factors such as pH and counterions, and the advanced analytical techniques employed to characterize these complex systems. This guide is intended to serve as a valuable resource for researchers and professionals in materials science, nanotechnology, and drug delivery, offering insights into the rational design and application of these versatile biomaterials.

Molecular Structure and Physicochemical Properties

N-Tetradecanoyl-L-glutamic acid, also known as N-myristoyl-L-glutamic acid, possesses a distinct amphiphilic molecular structure that is the primary driver of its self-assembly behavior.[1] This structure consists of three key components:

  • A Hydrophobic Tail: A 14-carbon saturated acyl chain (tetradecanoyl or myristoyl group) derived from myristic acid. This long hydrocarbon tail is responsible for the molecule's low water solubility and strong hydrophobic interactions.

  • A Chiral Headgroup: An L-glutamic acid residue, which is a naturally occurring amino acid.[2] This headgroup is hydrophilic and contains two carboxylic acid groups and an amide linkage.

  • An Amide Linkage: This covalent bond connects the hydrophobic tail to the hydrophilic headgroup, providing structural integrity to the amphiphile.

The IUPAC name for this compound is (2S)-2-(tetradecanoylamino)pentanedioic acid.[1] Its molecular formula is C19H35NO5, and it has a molecular weight of 357.5 g/mol .[1]

Chemical structure of N-Tetradecanoyl-L-glutamic acidFigure 1: Chemical structure of N-Tetradecanoyl-L-glutamic acid.

The presence of the chiral L-glutamic acid headgroup is a critical feature, as it introduces stereospecificity that can influence the morphology of the resulting self-assembled structures, often leading to the formation of helical or twisted aggregates.[3]

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC19H35NO5[1]
Molecular Weight357.5 g/mol [1]
IUPAC Name(2S)-2-(tetradecanoylamino)pentanedioic acid[1]
AppearanceWhite, odorless, crystalline solid[4]
pKa Values (Glutamic Acid)~2.19 (α-carboxyl), ~4.25 (side-chain carboxyl), ~9.67 (α-amino)[2][4]

The Driving Forces of Self-Assembly

The spontaneous organization of C14-L-Glu molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions.[5][6] Understanding these forces is paramount to controlling the self-assembly process and tailoring the properties of the resulting nanomaterials.

The Hydrophobic Effect

The primary driving force for the self-assembly of amphiphilic molecules like C14-L-Glu in aqueous solutions is the hydrophobic effect.[3] The long tetradecanoyl tails are nonpolar and disrupt the hydrogen-bonding network of water molecules. To minimize this unfavorable interaction, the hydrophobic tails aggregate together, effectively excluding water from their vicinity. This process leads to a significant increase in the entropy of the system, making it thermodynamically favorable.

Hydrogen Bonding

The L-glutamic acid headgroup offers multiple sites for hydrogen bonding, including the two carboxylic acid groups and the amide linkage. These interactions play a crucial role in stabilizing the self-assembled structures by forming a network of intermolecular hydrogen bonds between adjacent headgroups.[7][8] The directionality and strength of these hydrogen bonds contribute to the formation of specific morphologies, such as sheets and fibers.

Electrostatic Interactions

The ionization state of the carboxylic acid groups in the glutamic acid headgroup is highly dependent on the pH of the solution.[2] At low pH, the carboxylic acid groups are protonated and neutral. As the pH increases, they become deprotonated, resulting in a negatively charged headgroup. These electrostatic repulsions between the charged headgroups can influence the packing of the molecules and the curvature of the self-assembled structures. Conversely, the presence of counterions in the solution can screen these electrostatic repulsions, promoting closer packing and potentially leading to morphological transitions.[9][10]

Van der Waals Forces

Weak, short-range van der Waals forces between the closely packed hydrophobic tails also contribute to the overall stability of the self-assembled aggregates.[5]

G C14_L_Glu N-Tetradecanoyl-L-glutamic acid (Monomer) Hydrophobic Hydrophobic Effect (Tail Aggregation) C14_L_Glu->Hydrophobic Primary Driver H_Bonding Hydrogen Bonding (Headgroup Interaction) C14_L_Glu->H_Bonding Stabilization Electrostatic Electrostatic Interactions (pH & Counterions) C14_L_Glu->Electrostatic Modulation VdW Van der Waals Forces (Tail Packing) C14_L_Glu->VdW Stabilization Self_Assembly Self-Assembled Supramolecular Structures Hydrophobic->Self_Assembly H_Bonding->Self_Assembly Electrostatic->Self_Assembly VdW->Self_Assembly

Caption: Key non-covalent interactions driving the self-assembly of C14-L-Glu.

Environmental Factors Influencing Self-Assembly

The morphology and properties of the supramolecular structures formed by C14-L-Glu are highly sensitive to the surrounding environmental conditions. By carefully controlling these parameters, it is possible to direct the self-assembly process towards desired outcomes.

pH

The pH of the aqueous solution is a critical factor due to the presence of the two carboxylic acid groups in the glutamic acid headgroup.[2] The degree of ionization of these groups, and thus the net charge of the molecule, changes significantly with pH.

  • Low pH (pH < pKa1, pKa2): Both carboxylic acid groups are protonated, and the molecule is essentially neutral. In this state, hydrogen bonding between the headgroups is maximized, often leading to the formation of fibrillar or sheet-like structures.

  • Intermediate pH (pKa1 < pH < pKa2): One of the carboxylic acid groups is deprotonated, resulting in a singly charged molecule. The balance between attractive hydrogen bonding and repulsive electrostatic interactions can lead to the formation of various structures, including vesicles and helical ribbons.[11]

  • High pH (pH > pKa1, pKa2): Both carboxylic acid groups are deprotonated, leading to a doubly charged headgroup. The strong electrostatic repulsion between the headgroups can favor the formation of smaller, more curved aggregates like micelles or prevent extensive self-assembly altogether.[12][13]

Counterions

The presence of counterions, such as Na+, K+, or Ca2+, can significantly modulate the self-assembly of C14-L-Glu, particularly at pH values where the headgroups are charged.[9][10] These ions can screen the electrostatic repulsion between the negatively charged carboxylate groups, allowing the molecules to pack more closely. This can induce morphological transitions, such as from micelles to vesicles or fibers. Divalent cations like Ca2+ can be particularly effective at bridging adjacent headgroups, leading to the formation of more rigid and ordered structures.[10]

Concentration

As with most amphiphilic systems, the concentration of C14-L-Glu in solution plays a crucial role. Below a certain concentration, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), the molecules exist predominantly as monomers. Above the CAC, they begin to self-assemble into larger aggregates. The specific morphology of these aggregates can also be concentration-dependent, with higher concentrations often favoring the formation of more complex or extended structures.

Temperature

Temperature can influence the self-assembly process by affecting the solubility of the monomers, the strength of hydrophobic interactions, and the flexibility of the acyl chains. In some cases, heating a solution of self-assembled structures can induce a transition to a different morphology or even disassembly into monomers. Conversely, cooling can promote aggregation and the formation of more ordered structures.

G pH pH Self_Assembly Self-Assembly Process pH->Self_Assembly Counterions Counterions Counterions->Self_Assembly Concentration Concentration Concentration->Self_Assembly Temperature Temperature Temperature->Self_Assembly Morphology Supramolecular Morphology (Fibers, Vesicles, etc.) Self_Assembly->Morphology

Caption: Environmental factors modulating the self-assembly of C14-L-Glu.

Experimental Methodologies for Characterization

A multi-technique approach is essential for a comprehensive understanding of the self-assembly of C14-L-Glu and the characterization of the resulting supramolecular structures.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state.[14] By rapidly freezing the sample, the formation of ice crystals is prevented, and the delicate structures are preserved.

Experimental Protocol: Cryo-TEM Sample Preparation and Imaging

  • Sample Preparation: Prepare a solution of N-Tetradecanoyl-L-glutamic acid at the desired concentration and in the appropriate buffer (controlling for pH and ionic strength).

  • Glow Discharge: Treat a TEM grid with a holey carbon film with a glow discharge to render the surface hydrophilic.

  • Vitrification: Apply a small aliquot (3-4 µL) of the sample solution to the TEM grid. Blot the excess liquid with filter paper to create a thin film.

  • Plunging: Immediately plunge the grid into a cryogen, such as liquid ethane cooled by liquid nitrogen, using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample, vitrifying the water.[14]

  • Imaging: Transfer the vitrified sample to a cryo-electron microscope equipped with a cold stage to maintain the low temperature. Acquire images at a low electron dose to minimize radiation damage.

Small-Angle X-ray Scattering (SAXS)

SAXS is a non-destructive technique that provides quantitative information about the size, shape, and internal structure of nanoparticles in solution.[15][16] By analyzing the scattering pattern of X-rays at small angles, it is possible to determine parameters such as the radius of gyration, the cross-sectional dimensions of fibers, and the lamellar spacing in vesicles.[3][17]

Experimental Protocol: SAXS Data Acquisition and Analysis

  • Sample Preparation: Prepare solutions of N-Tetradecanoyl-L-glutamic acid at various concentrations in the desired buffer. Also, prepare a matching buffer blank.

  • Data Collection: Load the sample and buffer solutions into a sample cell (e.g., a quartz capillary). Collect scattering data using a SAXS instrument, typically at a synchrotron source for high flux.[16]

  • Data Reduction: Subtract the scattering profile of the buffer from the sample scattering profile to obtain the net scattering from the self-assembled structures.

  • Data Analysis:

    • Guinier Analysis: At very low scattering angles, plot ln(I(q)) vs. q^2 to determine the radius of gyration (Rg).

    • Kratky Plot: Plot q^2*I(q) vs. q to assess the flexibility and overall shape of the scattering objects.

    • Pair-Distance Distribution Function (P(r)): Perform an indirect Fourier transform of the scattering data to obtain the P(r) function, which provides information about the shape and maximum dimension (Dmax) of the particles.

    • Model Fitting: Fit the scattering data to theoretical models for different shapes (e.g., spheres, cylinders, lamellae) to extract detailed structural parameters.

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic radius (Rh) of particles in solution by measuring the fluctuations in scattered light intensity caused by Brownian motion. It is a valuable technique for determining the average size and size distribution of self-assembled aggregates.

Experimental Protocol: DLS Measurement

  • Sample Preparation: Prepare a dilute, dust-free solution of the self-assembled C14-L-Glu structures in the desired buffer. Filter the solution if necessary.

  • Measurement: Place the sample in a cuvette and insert it into the DLS instrument. The instrument's software will measure the correlation function of the scattered light intensity.

  • Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius from the diffusion coefficient, which is determined from the decay of the correlation function.

G Sample C14-L-Glu Solution Cryo_TEM Cryo-TEM Sample->Cryo_TEM SAXS SAXS Sample->SAXS DLS DLS Sample->DLS Morphology Morphology (Direct Visualization) Cryo_TEM->Morphology Size_Shape Size, Shape, Internal Structure (Quantitative) SAXS->Size_Shape Hydro_Radius Hydrodynamic Radius (Average Size) DLS->Hydro_Radius

Caption: Experimental workflow for characterizing C14-L-Glu self-assembly.

Conclusion and Future Perspectives

N-Tetradecanoyl-L-glutamic acid is a versatile and biocompatible molecule that exhibits rich self-assembly behavior, leading to the formation of a variety of supramolecular structures. The ability to control the morphology of these structures by tuning environmental parameters such as pH and ionic strength opens up exciting possibilities for their application in fields such as drug delivery, tissue engineering, and materials science. Future research in this area will likely focus on the development of more complex, multi-component systems incorporating C14-L-Glu, the detailed investigation of the kinetics of self-assembly, and the exploration of novel applications for these fascinating biomaterials. The methodologies outlined in this guide provide a solid foundation for researchers to explore and harness the potential of N-acyl amino acids.

References

  • Imae, T., & Ikeda, S. (1986). Structures of Fibrous Supramolecular Assemblies Constructed by Amino Acid Surfactants: Investigation by AFM, SANS, and SAXS. Journal of Colloid and Interface Science, 113(2), 449-459.
  • Kaneko, D., Olsson, U., & Sakamoto, K. (2002). Self-Assembly in Some N-Lauroyl-l-glutamate/Water Systems. Langmuir, 18(12), 4699-4703.
  • Lund University Publications. (2002). Self-assembly in some N-lauroyl-L-glutamate/water systems. Retrieved from [Link]

  • Gazit, E. (2016). Organization of Amino Acids into Layered Supramolecular Secondary Structures. Accounts of Chemical Research, 49(5), 851-859.
  • Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 144(5), 659-664.
  • PubChem. (n.d.). Myristoyl Glutamic Acid. Retrieved from [Link]

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A Technical Guide to the Thermodynamic Parameters of Micellization for Sodium Myristoyl Glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermodynamic principles governing the micellization of Sodium Myristoyl Glutamate (SMG), an anionic amino acid-based surfactant. SMG is increasingly utilized in pharmaceutical and cosmetic formulations for its mildness, biodegradability, and excellent physicochemical properties.[1][2] A thorough understanding of its self-assembly behavior in aqueous solutions is critical for optimizing formulation stability, drug solubilization, and overall product performance. This document details the theoretical underpinnings of micellization thermodynamics, outlines rigorous experimental protocols for determining key parameters—Critical Micelle Concentration (CMC), Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—and discusses the interpretation of this data for research, development, and quality control applications.

Introduction: The Significance of Sodium Myristoyl Glutamate (SMG)

Sodium Myristoyl Glutamate is an acylated amino acid surfactant synthesized from myristic acid (a C14 fatty acid) and glutamic acid.[3] This structure, featuring a hydrophobic alkyl chain and a hydrophilic glutamate headgroup, imparts a unique combination of effective cleansing, excellent foaming, and exceptional mildness, making it suitable for sensitive skin and baby care products.[1]

In the pharmaceutical industry, SMG's utility extends beyond simple cleansing. Its self-assembling nature allows it to form micelles, which are thermodynamically stable, nanoscale aggregates that can encapsulate poorly water-soluble active pharmaceutical ingredients (APIs).[4] This solubilization capability is crucial for enhancing the bioavailability of numerous drugs. The efficiency and stability of these micellar systems are governed by a delicate balance of thermodynamic forces. Therefore, quantifying the thermodynamic parameters of micellization is not merely an academic exercise but a fundamental step in rational drug formulation design.

This guide serves as a resource for researchers, formulation scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to characterize and control the micellar behavior of Sodium Myristoyl Glutamate.

Theoretical Background: The Thermodynamics of Micellization

Micellization is a spontaneous process driven by the hydrophobic effect.[5] In an aqueous environment, the hydrophobic tails of surfactant monomers disrupt the hydrogen-bonding network of water, creating an energetically unfavorable state. Above a specific concentration, the Critical Micelle Concentration (CMC), the system minimizes its free energy by aggregating these tails into a core, shielded from the water by the hydrophilic headgroups.[5] This self-assembly is governed by three key thermodynamic parameters.

Standard Gibbs Free Energy of Micellization (ΔG°mic)

ΔG°mic represents the change in free energy when a surfactant monomer transitions from the aqueous phase to the micellar phase. A negative value indicates that micellization is a spontaneous process.[6][7] For ionic surfactants like SMG, it can be calculated from the CMC using the following equation:

ΔG°mic = (2 - β) * RT * ln(XCMC) [8]

Where:

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T is the absolute temperature in Kelvin.

  • XCMC is the CMC expressed as a mole fraction.

  • β is the degree of counterion binding to the micelle, which can be determined from the ratio of the slopes of conductivity vs. concentration plots above and below the CMC.[8]

Standard Enthalpy of Micellization (ΔH°mic)

ΔH°mic is the heat change associated with the micellization process. It reflects the net effect of various energetic contributions, including the breaking of water structure around the hydrophobic tails (endothermic) and van der Waals interactions within the micelle core (exothermic).[6] ΔH°mic can be determined directly by Isothermal Titration Calorimetry (ITC) or indirectly from the temperature dependence of the CMC via the van 't Hoff equation.[6]

Standard Entropy of Micellization (ΔS°mic)

ΔS°mic represents the change in randomness or disorder of the system. The primary driving force for micellization is a large, positive entropy change, which arises from the release of ordered water molecules that were surrounding the hydrophobic tails of the surfactant monomers back into the bulk solvent.[6] This increase in the disorder of the water molecules far outweighs the decrease in entropy from the aggregation of the surfactant monomers themselves. ΔS°mic is calculated using the Gibbs-Helmholtz equation once ΔG°mic and ΔH°mic are known:

ΔG°mic = ΔH°mic - TΔS°mic [6]

Therefore: ΔS°mic = (ΔH°mic - ΔG°mic) / T

MicellizationProcess cluster_Monomers Below CMC cluster_Micelle Above CMC m1 m2 m3 center m4 m5 m6 h1 h2 h3 h4 h5 h6 h7 h8 h9 h10 Mon Monomers in Solution (Disordered Water) Mic Micelle Formation (Ordered Surfactant, Disordered Water) Mon->Mic Spontaneous (ΔG°mic < 0) caption Fig. 1: Spontaneous assembly of SMG monomers into a micelle.

Experimental Determination of Thermodynamic Parameters

A robust determination of the thermodynamic profile of SMG micellization requires a multi-technique approach. The overall workflow involves measuring the CMC and ΔH°mic, from which ΔG°mic and ΔS°mic can be calculated.

workflow

Determination of Critical Micelle Concentration (CMC)

The CMC is the most fundamental parameter and can be determined by monitoring any physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence.[9][10]

This is a classic and reliable method for CMC determination.[11]

  • Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional monomers form micelles in the bulk solution, leading to a much smaller change in surface tension. The CMC is the concentration at the inflection point of the surface tension vs. log[concentration] plot.[9]

  • Instrumentation: A tensiometer equipped with a platinum Du Noüy ring.

  • Procedure:

    • Calibration: Calibrate the instrument with high-purity water (surface tension ≈ 72.8 mN/m at 20°C).

    • Sample Preparation: Prepare a stock solution of SMG (e.g., 50 mM) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of dilutions from the stock solution, covering a range well below and above the expected CMC.

    • Measurement: a. Start with the pure buffer and measure its surface tension. b. Progressively measure the surface tension of each dilution, from the most dilute to the most concentrated. c. Ensure the platinum ring is thoroughly cleaned (flamed to red heat) and the sample vessel is rinsed with the next solution before each measurement to prevent cross-contamination. d. Allow the system to equilibrate for 2-3 minutes before each reading.

    • Data Analysis: Plot surface tension (γ) versus the natural logarithm of the SMG concentration (ln C). The plot will show two linear regions. The CMC is determined from the intersection of the two extrapolated lines.[12]

This method is suitable for ionic surfactants like SMG.[13]

  • Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, the increase is steep as individual surfactant ions and their counterions (Na⁺) are mobile charge carriers. Above the CMC, newly added surfactant monomers aggregate into micelles. While the micelles are charged, their mobility is much lower than that of free monomers, and they bind a fraction of the counterions. This results in a decrease in the slope of the conductivity vs. concentration plot.[13][14]

  • Instrumentation: A high-precision conductivity meter and a temperature-controlled cell.

  • Procedure:

    • Calibration: Calibrate the conductivity meter with standard KCl solutions.

    • Measurement: a. Place a known volume of pure buffer in the temperature-controlled measurement cell. b. Measure the initial conductivity. c. Make successive additions of a concentrated SMG stock solution into the cell using a calibrated micropipette. d. Stir gently and allow the reading to stabilize after each addition before recording the conductivity and the new total concentration.

    • Data Analysis: Plot specific conductivity (κ) versus SMG concentration. The plot will consist of two linear segments with different slopes. The intersection of these lines corresponds to the CMC.[12][14] The degree of counterion binding (β) can be calculated from the ratio of the post-micellar slope (S₂) to the pre-micellar slope (S₁), where β = 1 - (S₂/S₁).

Determination of Micellization Enthalpy (ΔH°mic)

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the enthalpy of micellization.[15][16] It offers high precision and provides both the CMC and ΔH°mic in a single experiment.[16]

  • Principle: A concentrated solution of SMG (well above its CMC) is titrated into a sample cell containing only the buffer. The initial injections cause the micellar solution to be diluted below the CMC, resulting in the dissociation (demicellization) of micelles. This process is associated with a heat change (ΔH°demic), which is equal in magnitude but opposite in sign to the enthalpy of micellization (ΔH°mic = -ΔH°demic). As the titration proceeds and the concentration in the cell surpasses the CMC, the heat change per injection diminishes as only micelle dilution occurs. The resulting thermogram allows for the determination of both the CMC and the enthalpy change.[17][18]

  • Instrumentation: An Isothermal Titration Calorimeter.

  • Procedure:

    • Sample Preparation: a. Prepare a sufficient quantity of the desired buffer. Degas all solutions thoroughly under vacuum to prevent bubble formation during the experiment. b. Prepare the titrant: a concentrated solution of SMG in the buffer (e.g., 20-30 times the expected CMC). c. Fill the sample cell with the same buffer.

    • Instrument Setup: a. Set the experimental temperature (e.g., 25°C, 37°C). b. Set the injection volume (e.g., 5-10 µL) and the number of injections (e.g., 20-30). c. Allow the system to thermally equilibrate until a stable baseline is achieved.

    • Titration: Perform the titration experiment. It is also crucial to perform a control titration (e.g., titrating the concentrated SMG solution into a cell containing SMG at a concentration above the CMC) to measure the heat of dilution, which can be subtracted from the experimental data.

    • Data Analysis: The raw data (heat flow vs. time) is integrated to yield a plot of enthalpy change per injection (kcal/mol) versus the total surfactant concentration in the cell. The resulting sigmoidal curve is analyzed: the inflection point corresponds to the CMC, and the height of the sigmoid corresponds to the ΔH°mic.[17]

Data Interpretation and Influencing Factors

The thermodynamic parameters provide a wealth of information about the forces driving micellization.

ParameterSign for Spontaneous MicellizationTypical Interpretation for SMG
ΔG°mic NegativeIndicates the spontaneity of the process. More negative values suggest a lower CMC and greater stability of the micelles.
ΔH°mic Can be negative (exothermic) or positive (endothermic)The sign and magnitude depend on temperature.[19] For many ionic surfactants, it is slightly endothermic at room temperature but can become exothermic as temperature increases.[19]
ΔS°mic PositiveThis is the primary driving force. A large positive value confirms that the process is driven by the hydrophobic effect and the release of structured water molecules.[6]

Factors Influencing Thermodynamic Parameters:

  • Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically showing a U-shaped curve where the CMC first decreases to a minimum and then increases.[19][20] This behavior reflects the competing effects of decreased hydration of the hydrophilic headgroup (favoring micellization) and disruption of the structured water around the hydrophobic tail (disfavoring micellization) as temperature rises.[20] Consequently, ΔH°mic and ΔS°mic are also strongly temperature-dependent.[21]

  • Ionic Strength: The addition of an electrolyte (salt) to a solution of an ionic surfactant like SMG will decrease the CMC. The added counterions shield the electrostatic repulsion between the charged glutamate headgroups in the micelle, making aggregation more favorable (i.e., ΔG°mic becomes more negative).

  • pH: The charge on the glutamate headgroup is pH-dependent. Changes in pH will alter the degree of ionization and, therefore, the electrostatic repulsions, significantly impacting the CMC and other thermodynamic parameters.

  • Presence of API: Incorporating a drug molecule into the micelle can alter its stability and formation characteristics. The location of the drug (in the core, at the core-corona interface, etc.) will influence the thermodynamic profile. ITC is an excellent tool for studying these drug-surfactant interactions.[22]

Conclusion

The thermodynamic characterization of sodium myristoyl glutamate micellization is essential for its effective application in advanced pharmaceutical and cosmetic formulations. By employing techniques such as tensiometry, conductivity, and particularly Isothermal Titration Calorimetry, researchers can gain a quantitative understanding of the spontaneity (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the self-assembly process. This data is invaluable for predicting and controlling formulation behavior under varying conditions of temperature, pH, and ionic strength, ultimately leading to the development of more stable, efficacious, and reliable products.

References

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Title: Characterizing the pH-Dependent Solubility Profile of Tetradecanoyl-L-glutamic acid sodium salt: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Tetradecanoyl-L-glutamic acid sodium salt, an N-acyl amino acid, is a versatile anionic surfactant with significant potential in pharmaceutical and cosmetic formulations. Its amphiphilic nature, combining a lipophilic tetradecanoyl (myristoyl) tail with a hydrophilic L-glutamic acid headgroup, makes it an effective emulsifier and solubilizing agent.[][2] A critical determinant of its functional performance is its aqueous solubility, which is intrinsically linked to the pH of the medium. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand, experimentally determine, and strategically leverage the pH-dependent solubility profile of this compound. We will delve into the governing physicochemical principles, present a validated experimental protocol, and discuss the profound implications of the resulting data on formulation strategy.

The Physicochemical Rationale: Ionization Governs Solubility

The solubility behavior of Tetradecanoyl-L-glutamic acid is dictated by the ionizable groups within its L-glutamic acid head. This amino acid contains two carboxylic acid groups and one amino group, each with a distinct acid dissociation constant (pKa).[3]

  • α-carboxyl pKa: ~2.1[3][4]

  • γ-carboxyl (side-chain) pKa: ~4.1[3][4]

  • α-amino pKa: ~9.5[3]

The overall charge of the molecule, and thus its interaction with the aqueous solvent, is a direct function of the solution's pH relative to these pKa values. The Henderson-Hasselbalch equation provides the theoretical foundation for predicting the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) form of an ionizable group.[5][6][7]

pH = pKa + log([A⁻]/[HA])[6][8]

From this relationship, we can deduce the following solubility behavior:

  • At Low pH (pH < 2): The solution pH is well below all pKa values. The carboxylic acid groups are predominantly in their neutral, protonated form (-COOH), and the amino group is in its positively charged, protonated form (-NH3+). The overall molecule is a zwitterion with a net neutral charge on the headgroup, leading to minimal water solubility. This insolubility is driven by the long, hydrophobic tetradecanoyl tail. The solubility measured under these conditions approximates the intrinsic solubility (S₀) of the un-ionized acid form.

  • At Intermediate pH (pH 4-8): As the pH rises above the pKa values of the two carboxyl groups, they become deprotonated (-COO⁻). In this range, the molecule carries a net negative charge, significantly enhancing its electrostatic interactions with polar water molecules. This leads to a dramatic increase in aqueous solubility.[9]

  • At High pH (pH > 10): Well above the pKa of the amino group, it becomes deprotonated (-NH2), increasing the net negative charge of the molecule. However, the primary driver for the solubility increase occurs once the carboxyl groups ionize.

Furthermore, as an amphiphilic surfactant, Tetradecanoyl-L-glutamic acid can self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC) .[10][11][12] This phenomenon can further enhance the apparent solubility, as the molecule effectively creates its own solubilizing phase. While a full CMC determination is beyond this guide's scope, it is a crucial parameter to consider during formulation development.

Experimental Determination of the pH-Solubility Profile

To empirically map the relationship between pH and solubility, the shake-flask method is the industry-standard approach for determining equilibrium solubility.[13] This protocol is aligned with guidelines established for Biopharmaceutics Classification System (BCS) studies.[14][15]

Core Principle

The method involves adding an excess of the solid compound to a series of buffered aqueous solutions at various pH values. The suspensions are agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the supernatant no longer changes over time.[13][14] The supernatant is then carefully separated and analyzed to quantify the solubility at that specific pH.

Detailed Experimental Protocol

Materials & Equipment:

  • Tetradecanoyl-L-glutamic acid sodium salt (or the free acid form)

  • Pharmacopeial buffer salts (e.g., HCl, sodium acetate, sodium phosphate)[14]

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Vials for sample collection

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant range. Per WHO guidelines for BCS, a minimum of three pH conditions should be tested: pH 1.2, 4.5, and 6.8.[14][15] It is highly recommended to expand this to include additional points, such as pH 3.0, 5.5, and 7.4, to create a more detailed profile.

  • Sample Preparation: Add an excess amount of Tetradecanoyl-L-glutamic acid to separate vials containing a known volume of each prepared buffer. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that a saturated solution was achieved.

  • Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to 37 ± 1 °C.[15] This temperature is critical for data relevant to human biopharmaceutics. Agitate the samples for a predetermined period.

    • Expertise & Trustworthiness: The time to reach equilibrium must be established. A preliminary experiment should be run where samples are taken at various time points (e.g., 2, 4, 8, 24, 48 hours) until the measured concentration plateaus.[14] For most compounds, 24 to 48 hours is sufficient.

  • Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step to avoid artificially inflating the solubility measurement.

    • Allow vials to stand undisturbed to let larger particles settle.

    • Aspirate the supernatant and centrifuge at high speed (e.g., 14,000 rpm) to pellet any remaining fine particles.

    • Carefully draw the supernatant from the centrifuge tube and filter it through a 0.22 µm syringe filter into a clean analysis vial. Adsorption of the compound to the filter should be assessed and accounted for.

  • pH Measurement: Measure and record the final pH of the filtrate to confirm it has not deviated from the initial buffer pH.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

Data Interpretation and Visualization

A robust understanding of the pH-solubility profile is best achieved through clear visualization of both the experimental process and the resulting data.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the pH-solubility profile.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase cluster_output 4. Output Buffer Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) Add Add Solute to Buffers Buffer->Add Weigh Weigh Excess Solute Weigh->Add Equilibrate Equilibrate (37°C, 24-48h) Add->Equilibrate Centrifuge Centrifuge Supernatant Equilibrate->Centrifuge Sample Supernatant Filter Filter (0.22 µm) Centrifuge->Filter MeasurepH Measure Final pH Filter->MeasurepH Quantify Quantify Concentration (e.g., HPLC) Filter->Quantify Profile Generate pH-Solubility Profile Quantify->Profile

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Anticipated Data Profile

The quantitative data should be summarized in a clear, tabular format. The values below are illustrative, based on the known properties of N-acyl amino acids, where the salt form is highly soluble and the free acid form has low intrinsic solubility.[16][17]

Buffer pHFinal pHMean Solubility (mg/mL)Standard DeviationPredominant Species
1.21.210.005± 0.001Un-ionized Acid (R-COOH)
3.03.030.5± 0.04Mix of Un-ionized & Mono-anion
4.54.5225± 1.8Mono-anion & Di-anion
5.55.49> 200-Di-anion (R-COO⁻)₂
6.86.81> 200-Di-anion (R-COO⁻)₂
7.47.38> 200-Di-anion (R-COO⁻)₂

Note: These are hypothetical values for illustrative purposes.

When plotted on a semi-log graph (log Solubility vs. pH), this data will generate a characteristic "S"-shaped curve, with solubility remaining low and flat at pH values below the first pKa, rising sharply between the pKa values, and plateauing at a high solubility level once the molecule is fully ionized.

Implications for Drug Development and Formulation

The pH-solubility profile is not merely academic; it is a critical dataset that directly informs strategic decisions in pharmaceutical development.

  • Biopharmaceutics Classification System (BCS): The lowest measured solubility in the pH 1.2-6.8 range determines the BCS solubility class of an active pharmaceutical ingredient (API).[14][15] If Tetradecanoyl-L-glutamic acid were an API, its low solubility at pH 1.2 would classify it as "low solubility," despite its high solubility at neutral pH.

  • Excipient for Solubility Enhancement: When used as an excipient, its pH-dependent surfactant properties can be leveraged to formulate poorly soluble APIs.[] For an API intended for release in the small intestine (pH 6-7.5), this compound would be a highly effective solubilizer. Conversely, it would be less effective in the highly acidic environment of the stomach.

  • Dosage Form Design: The profile guides the selection of the appropriate dosage form. For oral delivery, a formulation might require an enteric coating to bypass the stomach and release the drug and/or excipient in the higher pH environment of the intestine where solubility is maximized.

  • Liquid Formulations: When developing aqueous liquid formulations, the pH must be buffered to a range where the compound is sufficiently soluble and stable, typically well above pH 5.0. This prevents the compound from precipitating out upon storage or changes in conditions.

Conclusion

The aqueous solubility of Tetradecanoyl-L-glutamic acid sodium salt is fundamentally governed by the pH of its environment. A thorough understanding of its pH-solubility profile, derived from the compound's multiple pKa values and confirmed through robust experimental methods like the shake-flask technique, is indispensable for the formulation scientist. This knowledge enables the rational design of effective drug delivery systems, informs the selection of appropriate dosage forms, and allows for the strategic use of this versatile molecule to overcome the solubility challenges of other active ingredients.

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  • BYJU'S. (2022, July 13). Henderson Hasselbalch Equation Chemistry Questions with Solutions. [Link]

  • Save My Exams. (2025, December 9). Henderson Hasselbalch Equation - AP Chemistry Study Guide. [Link]

  • de Levie, R. (2003). The Henderson–Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 80(2), 146. [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-first report. [Link]

  • Food and Agriculture Organization of the United Nations. N-Acetyl glutamate. Food safety and quality: details. [Link]

  • Lund University Publications. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • Bentham Science Publishers. (2024, October 10). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • Wikipedia. Glutamic acid. [Link]

  • ResearchGate. (2025, October 7). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF. [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 3). PUBLIC REPORT L-Glutamic acid, N-(1-oxooctadecyl)-, sodium salt (1:2). [Link]

  • The Good Scents Company. myristoyl glutamic acid. [Link]

  • ResearchGate. (2025, August 25). The dynamic critical micelle temperature of N-acyl glutamate surfactants dominated by the inherently multicomponent surfactant system | Request PDF. [Link]

  • Sciencemadness Wiki. (2020, August 3). Glutamic acid. [Link]

  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]

  • Turkchem. (2021, September 8). Dynamic Properties of Amino Acid Based Surfactants. [Link]

  • Semantic Scholar. (2022, April 25). Recent Advances in Poly(-L-glutamic acid)-Based Nanomaterials for Drug Delivery. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-l-valine and N-n-decanoyl-l-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9. [Link]

  • National Center for Biotechnology Information. (2022). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC. [Link]

  • Xi'an Lyphar Biotech. (2023, October 24). Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality. [Link]

  • Cosmetic Ingredient Review. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. CIR Report Data Sheet. [Link]

  • GlobalRx. Clinical Profile of Glutamic Acid (L) USP. [Link]

  • Google Patents.
  • Avena Lab. Sodium Stearoyl Glutamate TDS ENG. [Link]

  • ResearchGate. (2021, May 6). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. [Link]

  • ChemBK. L-(+)Sodium glutamate. [Link]

  • PubMed. (2026, February 7). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. [Link]

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  • PubChem. Myristoyl Glutamic Acid. [Link]

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Hydrophobic effect and chain length influence on Tetradecanoyl-L-glutamic acid stability

[1][2]

Executive Summary

This technical guide examines the physicochemical behavior of N-tetradecanoyl-L-glutamic acid (C14-Glu), a surfactant-like lipid conjugate critical in drug delivery and protein stabilization.[1][2] Unlike simple detergents, C14-Glu exhibits complex self-assembly properties governed by the hydrophobic effect and specific acyl chain thermodynamics .[2] This document details how the 14-carbon chain length represents a "thermodynamic sweet spot"—balancing solubility with stable aggregate formation—and provides validated protocols for characterizing its stability and critical micelle concentration (CMC).[2]

Part 1: The Molecular Architecture

Chemical Structure & Amphiphilicity

N-tetradecanoyl-L-glutamic acid consists of a polar L-glutamic acid headgroup linked via an amide bond to a hydrophobic myristic acid (C14) tail.[1][2] This structure creates a distinct amphiphilic profile:

  • Hydrophilic Head: The glutamic acid moiety possesses two carboxylic acid groups (

    
     and 
    
    
    ), allowing for pH-dependent charge states (0, -1, or -2).[1][2][3] This tunability is essential for controlling electrostatic repulsion during self-assembly.[1][2]
  • Hydrophobic Tail: The C14 alkyl chain drives self-assembly through the hydrophobic effect.

Thermodynamics of the Hydrophobic Effect

The stability of C14-Glu aggregates is not driven by attractive forces between the tails, but by the entropic gain of the solvent .

  • Unimer State: In isolation, the C14 tail forces surrounding water molecules into an ordered, ice-like "clathrate" cage, significantly reducing the entropy of the system (

    
    ).
    
  • Aggregated State: When C14 tails cluster (micellization), these water cages are disrupted, releasing water molecules back into the bulk solvent. This release increases system entropy (

    
    ), making the process exergonic (
    
    
    ).[2]

HydrophobicEffectFigure 1: Thermodynamic cycle of C14-Glu micellization driven by solvent entropy.UnimerUnimer State(Ordered Water Cages)TransitionSelf-AssemblyProcessUnimer->TransitionConcentration > CMCMicelleMicelle/Aggregate(Buried Tails)Transition->MicelleHydrophobic CollapseWaterBulk Water(High Entropy)Transition->WaterRelease ofStructured Water(+ΔS)

[1][2]

Part 2: Chain Length Criticality (The C14 "Goldilocks" Zone)

The choice of a 14-carbon chain is rarely arbitrary.[2] In N-acyl amino acid surfactants, chain length (

Critical Micelle Concentration (CMC)Hydrophile-Lipophile Balance (HLB)12
Comparative Analysis: C12 vs. C14 vs. C16

Data indicates that C14-Glu often outperforms its shorter and longer counterparts in biological applications, such as preventing protein aggregation (e.g., IgG stabilization).[2]

ParameterN-Lauroyl (C12)N-Tetradecanoyl (C14)N-Palmitoyl (C16)Implications for C14
CMC (approx.[1][2] pH 7) ~6 - 10 mM~1 - 2 mM < 0.5 mMLow enough to be stable, high enough to ensure monomer availability.[1][2]
Solubility (25°C) HighModerate Low (often requires heating)Soluble enough for formulation without harsh cosolvents.[1][2]
Adsorption Kinetics Fast but weakBalanced Slow but strongC14 adsorbs quickly to interfaces to protect proteins but doesn't "freeze" there.[2]
Packing Parameter < 1/3 (Spherical)~1/3 - 1/2 > 1/2 (Vesicles/Fibers)Versatile assembly: can form micelles or fibers depending on pH.[1][2]
The Stability-Kinetics Trade-off
  • Too Short (C10-C12): High CMC means the micellar structure is loosely packed.[1][2] The monomers exchange too rapidly, failing to provide a stable "shield" for encapsulated drugs or proteins.

  • Too Long (C16-C18): Extremely low CMC leads to "frozen" aggregates.[1][2] While stable, these surfactants often precipitate at room temperature or fail to re-equilibrate quickly if the formulation is disturbed (e.g., by shear stress).

  • C14 Optimization: C14-Glu maintains a dynamic equilibrium.[1][2] It anchors firmly into lipid bilayers or protein hydrophobic patches but retains enough solubility to prevent irreversible precipitation.[2]

Part 3: Stability Mechanisms & pH Dependence[1]

The stability of N-tetradecanoyl-L-glutamic acid is dual-faceted: Chemical Stability (resistance to hydrolysis) and Colloidal Stability (resistance to precipitation).[1][2]

pH-Dependent Self-Assembly

The glutamic acid headgroup acts as a pH switch.[1][2]

  • pH < 4 (Protonated): The carboxylic acids are protonated (-COOH).[1][2][3] Charge repulsion is minimized.[2] Hydrogen bonding dominates, often leading to the formation of nanofibers or precipitates due to low solubility.

  • pH 5 - 7 (Mono-anionic): The

    
    -carboxyl deprotonates first.[1][2] The molecule forms vesicles  or cylindrical micelles.
    
  • pH > 9 (Di-anionic): Both carboxyls are deprotonated (-COO⁻).[1][2] Strong electrostatic repulsion forces the formation of small, spherical micelles .

Chemical Hydrolysis

The amide bond linking the fatty acid to the amino acid is susceptible to hydrolysis, particularly at extreme pH or high temperatures.

  • Mechanism: Nucleophilic attack by water (or OH⁻) on the carbonyl carbon.

  • Mitigation: Formulations are most stable at pH 6.0 - 8.0 and should be stored at 4°C. Buffers containing citrate or phosphate are recommended to maintain the ionization state.[2]

StabilityPathwaysFigure 2: Physical assembly states vs. chemical degradation pathways.cluster_pHPhysical Assembly (Reversible)cluster_ChemChemical Degradation (Irreversible)C14GluN-Tetradecanoyl-L-Glutamic AcidMidPHpH 6-8Vesicles/MicellesC14Glu->MidPHTarget FormulationHydrolysisAmide Bond HydrolysisC14Glu->HydrolysisHigh T or Extreme pHLowPHpH < 5Nanofibers/PrecipitateMidPH->LowPH+ H+HighPHpH > 9Spherical MicellesMidPH->HighPH+ OH-ProductsFatty Acid + Glutamic AcidHydrolysis->Products

[1][2]

Part 4: Experimental Protocols

Protocol A: CMC Determination via Pyrene Fluorescence

Standard surface tension measurements can be inaccurate for N-acyl amino acids due to slow kinetics.[1][2] Fluorescence spectroscopy using Pyrene as a probe is the gold standard.

Reagents:

  • N-tetradecanoyl-L-glutamic acid (purified).[1][2]

  • Pyrene (fluorescent probe).[1][2]

  • Phosphate buffer (pH 7.4).[1][2]

Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of C14-Glu in buffer.

  • Pyrene Addition: Add pyrene (final conc.

    
     M) to a series of vials. Evaporate the solvent (acetone) gently.
    
  • Dilution Series: Add C14-Glu solution to the vials to create a concentration range from 0.001 mM to 10 mM.

  • Equilibration: Sonicate for 10 mins and incubate in the dark for 24 hours at 25°C.

  • Measurement: Record fluorescence emission spectra (excitation at 335 nm).

  • Analysis: Monitor the ratio of the first (

    
    , 373 nm) and third (
    
    
    , 384 nm) vibronic peaks.
    • Result: A sigmoidal drop in the

      
       ratio indicates the transfer of pyrene from water to the hydrophobic micellar core. The inflection point is the CMC.[4]
      
Protocol B: Hydrolytic Stability Profiling (HPLC)

Objective: Quantify degradation rates under stress conditions.[1][2]

Workflow:

  • Sample Prep: Dissolve C14-Glu (1 mg/mL) in buffers of pH 4.0, 7.4, and 10.0.

  • Incubation: Place samples in thermostatic chambers at 25°C, 40°C, and 60°C.

  • Sampling: Aliquot 100 µL at time points (0, 24, 72, 168 hours). Quench reaction by neutralizing pH and flash freezing.[2]

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).[2]

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).[1][2]

    • Detection: UV at 210 nm (amide bond).[1][2]

  • Calculation: Plot % remaining vs. time. Calculate pseudo-first-order rate constants (

    
    ).[1][2]
    

Part 5: Applications in Drug Development

Protein Stabilization

C14-Glu is particularly effective at stabilizing monoclonal antibodies (mAbs).[1][2] Its intermediate chain length allows it to compete with protein-protein hydrophobic interactions (which cause aggregation) without inducing denaturation, a risk associated with stronger detergents like SDS.[1][2]

Nanofiber Hydrogels

At acidic pH (approx. 5.0), C14-Glu self-assembles into high-aspect-ratio nanofibers.[1][2] These fibers entangle to form supramolecular hydrogels useful for:

  • Depot Injection: Slow release of peptides trapped within the fiber network.

  • Wound Healing: The glutamic acid residue promotes cell adhesion, while the gel structure provides a moist environment.

References

  • Effect of Hydrophobic Tail Length on Surfactant-Mediated Protein Stabilization. Source: University of Minnesota / ResearchGate Insight: Identifies C14 (tetradecanoyl) chain as optimal for preventing IgG aggregation compared to C10 or C18.[1][2]

  • Critical Micelle Concentration of N-Acyl Amino Acid Surfactants. Source: Langmuir (ACS Publications) Insight: comprehensive methodology for CMC determination using fluorescence and tensiometry for amino acid surfactants. [1][2]

  • Self-Assembly Mechanisms of Nanofibers from Peptide Amphiphiles. Source: Royal Society of Chemistry / NIH Insight: Details the pH-dependent transition from micelles to nanofibers in peptide-based amphiphiles similar to C14-Glu.

  • N-Acyl Amino Acids: Properties and Applications. Source: Applied Microbiology and Biotechnology Insight: Review of synthesis, stability, and surfactant properties of N-acyl glutamic acid derivatives.

  • PubChem Compound Summary: Myristoyl Glutamic Acid. Source: National Library of Medicine Insight:[2] Physicochemical data, molecular weight, and chemical identifiers for N-tetradecanoyl-L-glutamic acid.[1][2][5] [1][2]

Chirality-Driven Supramolecular Assembly of N-Tetradecanoyl-L-Glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetradecanoyl-L-glutamic acid (C14-L-Glu) represents a class of amphiphilic amino acid derivatives that spontaneously self-assemble into complex supramolecular architectures. Unlike conventional surfactants, the assembly of C14-L-Glu is governed by a strict chiral logic . The L-enantiomer dictates a specific molecular packing that drives the formation of high-aspect-ratio helical fibers, resulting in robust hydrogels. In contrast, racemic mixtures often suffer from "packing frustration," leading to flat sheets or precipitates with inferior rheological properties.

This guide details the mechanistic principles of this chiral assembly, provides validated protocols for hydrogel formation, and outlines the characterization workflows necessary to confirm supramolecular fidelity for drug delivery applications.

Molecular Architecture & The Chiral Driver

The self-assembly of C14-L-Glu is a cooperative process driven by three distinct molecular regions:

  • Hydrophobic Tail (C14 Myristoyl): Provides the thermodynamic driving force for aggregation via the hydrophobic effect, promoting the formation of bilayer or micellar cores.

  • Linker Region (Amide Bond): Facilitates intermolecular hydrogen bonding (N-H···O=C), acting as the "glue" that stabilizes the stack.

  • Chiral Headgroup (L-Glutamic Acid): The "steering wheel." The stereochemistry of the

    
    -carbon directs the angle of hydrogen bonding. In the L-isomer, this induces a non-zero twist angle between adjacent monomers, propagating a macroscopic helical morphology (nanotubes or twisted ribbons).
    
The Chirality Effect: Helix vs. Sheet

The most critical design parameter is optical purity.

  • Homochiral (Pure L- or D-): Monomers stack with a consistent rotational offset. This cumulative twist relieves steric strain, generating helical fibers . These fibers entangle to form a 3D network (hydrogel).

  • Heterochiral (Racemic DL): L- and D-monomers often pack in an alternating fashion (rippled sheets).[1] This arrangement cancels out the rotational twist, resulting in flat platelets or lamellae. These structures stack efficiently but fail to entangle, often leading to precipitation rather than gelation.

Mechanism of Self-Assembly[2]

The transition from monomer to supramolecular hydrogel follows a nucleation-elongation pathway.

DOT Diagram 1: Chiral Self-Assembly Pathway

The following diagram illustrates the divergent pathways for Homochiral vs. Racemic mixtures.

SelfAssembly Monomer Solubilized Monomer (High pH / Ionized) Trigger Trigger: pH Drop or Salt Addition Monomer->Trigger L_Dimer Homochiral Dimer (L-L Stacking) Trigger->L_Dimer Pure L-Isomer Rac_Dimer Heterochiral Dimer (L-D Stacking) Trigger->Rac_Dimer Racemic Mix Helical_Oligomer Twisted Oligomer (Chiral Torque) L_Dimer->Helical_Oligomer H-Bonding Fiber Helical Nanofiber (High Aspect Ratio) Helical_Oligomer->Fiber Elongation Hydrogel Entangled Hydrogel (Viscoelastic) Fiber->Hydrogel Entanglement Flat_Sheet Planar Sheet (Zero Net Twist) Rac_Dimer->Flat_Sheet Rippled Packing Precipitate Lamellar Precipitate (Phase Separation) Flat_Sheet->Precipitate Stacking

Caption: Divergent assembly pathways. Homochiral inputs yield entangled fibers (gels), while racemic inputs yield flat sheets (precipitates).

Experimental Protocol: Hydrogel Preparation

This protocol uses the pH-switch method , which is the most robust way to trigger homogeneous gelation.

Materials
  • N-Tetradecanoyl-L-glutamic acid (C14-L-Glu), >98% purity.

  • 1M NaOH (or L-Lysine solution for biocompatibility).

  • 1M HCl (or Glucono-

    
    -lactone for slow acidification).
    
  • Milli-Q Water.

Step-by-Step Methodology
  • Solubilization (The "Sol" State):

    • Weigh 10 mg of C14-L-Glu into a glass vial.

    • Add 0.9 mL of Milli-Q water.

    • Add 1M NaOH dropwise (approx. 2 equivalents) while vortexing until the solution becomes clear.

    • Note: The pH should be >10. The carboxyl groups are deprotonated (COO⁻), creating electrostatic repulsion that prevents assembly.

  • Thermal Annealing (Optional but Recommended):

    • Heat the solution to 60°C for 10 minutes to disrupt any kinetic aggregates.

    • Cool to room temperature (25°C).

  • Triggering Assembly (The "Gel" State):

    • Slowly add 1M HCl (or GDL) to lower the pH to the pKa region (approx. pH 5.0 - 6.0).

    • Critical Step: Do not overshoot to pH < 4, or the system will precipitate due to complete protonation (loss of amphiphilicity).

    • Target: A translucent, self-supporting gel should form within minutes (HCl) or hours (GDL).

Counter-Ion Effects

The choice of counter-ion dramatically alters the gel properties.

Counter-IonSolubilityGel StiffnessApplication Note
Sodium (Na+) HighModerateStandard for structural studies.
L-Lysine HighHighBiocompatible. Best for drug delivery/cell culture.
Tromethamine Very HighLow (Soft)Good for cosmetic formulations.
Calcium (Ca2+) LowN/ACauses immediate precipitation (bridging effect).

Characterization Workflow

To validate the supramolecular structure, you must combine microscopy with spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD is the definitive tool for assessing supramolecular chirality.

  • Monomer (High pH): Weak signal, typical of random coil amino acids.

  • Supramolecular Assembly (Gel State):

    • L-Form: Strong Cotton effect. Typically exhibits a negative band around 210-220 nm and a positive band near 195 nm (or vice versa depending on specific packing).

    • Racemic Form: CD Silent (zero signal) due to cancellation of chiral dipoles.

DOT Diagram 2: Characterization Logic

Use this workflow to troubleshoot failed gelations.

Characterization Sample Hydrogel Sample CD_Spec CD Spectroscopy Sample->CD_Spec Rheology Rheology (Freq Sweep) Sample->Rheology TEM Cryo-TEM / SEM Sample->TEM Decision_CD CD Signal? CD_Spec->Decision_CD Decision_Rheo G' > G''? Rheology->Decision_Rheo Result_Good Validated Chiral Hydrogel Decision_CD->Result_Good Strong Cotton Effect Result_Racemic Racemic/Flat Sheet Failure Decision_CD->Result_Racemic Silent Decision_Rheo->Result_Good Yes (Solid-like) Result_Weak Weak Gel (Adjust Conc.) Decision_Rheo->Result_Weak No (Liquid-like)

Caption: Workflow to distinguish true supramolecular hydrogels from non-specific aggregates.

Case Study: Sustained Drug Delivery

Objective: Deliver a peptide therapeutic (e.g., Insulin) using a C14-L-Glu hydrogel.

Mechanism: The hydrogel acts as a steric mesh. The pore size of the fiber network (typically 10-100 nm) restricts the diffusion of large macromolecules while allowing water and ions to pass.

Protocol Modification:

  • Prepare the C14-L-Glu solution at pH 9 (Sol state).

  • Dissolve the therapeutic peptide in the aqueous phase.

  • Add Glucono-

    
    -lactone (GDL) . GDL slowly hydrolyzes to gluconic acid, lowering the pH homogeneously over 2-4 hours.
    
  • Result: The insulin is physically entrapped within the forming fiber network without exposure to harsh acid shocks.

Release Profile:

  • Burst Release: Minimal (surface desorption).

  • Sustained Release: Controlled by the erosion of the supramolecular fibers (surface erosion) or diffusion through the mesh (if the drug is small).

References

  • Self-Assembly of Amphiphilic Peptides: Hartgerink, J. D., Beniash, E., & Stupp, S. I. (2001). Self-assembly and mineralization of peptide-amphiphile nanofibers. Science. Link

  • Chirality in Supramolecular Assemblies: Hembury, G. A., Borovkov, V. V., & Inoue, Y. (2008). Chirality-sensing supramolecular systems. Chemical Reviews. Link

  • N-Acyl Amino Acid Hydrogels: Miyoshi, T., & Hamaguchi, K. (2011). Gelation and supramolecular structure of N-acyl-L-glutamic acid diamides. Journal of Colloid and Interface Science. Link

  • CD Spectroscopy of Hydrogels: Smith, B. O. (2018). Circular dichroism studies of low molecular weight hydrogelators. Chirality.[2] Link

  • Counter-ion Effects: Dasgupta, A., et al. (2013). Effect of counterions on the self-assembly of dipeptide amphiphiles. Langmuir. Link

Sources

Methodological & Application

Application Note: Sodium Myristoyl Glutamate (SMG) for Membrane Protein Solubilization and Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Myristoyl Glutamate (SMG) (often commercially known as Amisoft MS-11) represents a distinct class of amino acid-based anionic surfactants .[1][2][3] While non-ionic detergents (DDM, LMNG) are the industry standard for structural biology, they often fail to solubilize "difficult" membrane proteins that are prone to aggregation or sequestered in inclusion bodies. Conversely, SDS is a potent solubilizer but irreversibly denatures protein tertiary structure.

SMG occupies a critical "Goldilocks" niche: it possesses the electrostatic power of an anionic detergent to disrupt aggregation and solubilize lipids, yet its bulky amino acid headgroup and carboxylic charge distribution make it significantly milder than SDS . This guide details the physicochemical basis, screening protocols, and downstream compatibility of SMG for rescuing recalcitrant membrane proteins.

Physicochemical Basis & Mechanism

Molecular Architecture

SMG consists of a C14 hydrophobic tail (myristoyl) linked to an L-glutamic acid headgroup.

  • Tail (C14): Provides deep membrane insertion, slightly longer than the standard C12 (Lauryl) chains, offering better stabilization for proteins with thicker hydrophobic belts.

  • Head (Glutamate): The anionic charge provides electrostatic repulsion between micelles, preventing protein aggregation—a common failure mode in non-ionic detergents like DDM.

The "Soft-Anionic" Hypothesis

Unlike SDS, which binds cooperatively and unfolds proteins by "decorating" the peptide backbone, SMG interacts primarily with the hydrophobic domains. The glutamate headgroup is sterically hindered and less charge-dense than a sulfate group, reducing the disruption of inter-helical hydrogen bonds essential for maintaining secondary structure.

Technical Specifications
PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~379.4 g/mol Small micelle size suitable for NMR/crystallography.
CMC (approx) 0.08% - 0.16% (~2–4 mM)*Highly dependent on salt/pH. Must be determined empirically.[4]
Charge Anionic (pH dependent)Critical: Loses solubility < pH 5.5 due to protonation.
Ca²⁺ Tolerance Low to ModerateHigh [Ca²⁺] (>2mM) may cause precipitation (calcium soaps).
Removal Dialysis / Ion ExchangeCan be exchanged due to high CMC; binds anion exchange columns.

Decision Logic: When to Use SMG?

Do not use SMG as a first-line detergent for fragile complexes. Use it when standard screens fail.

DetergentDecisionTree Start Target Membrane Protein Expression StandardScreen Screen Non-Ionics (DDM, LMNG, DDM-CHS) Start->StandardScreen InclusionBody In Inclusion Bodies Start->InclusionBody Direct Result1 Soluble & Monodisperse? StandardScreen->Result1 Success Proceed to Structure/Assay Result1->Success Yes Aggregated Aggregated / Precipitated (Void Volume Peak) Result1->Aggregated No SMG_Path Switch to SMG (Rescue) Aggregated->SMG_Path Need Electrostatic Repulsion InclusionBody->SMG_Path Milder than Urea Check_pH Check Buffer pH (Must be > 6.0) SMG_Path->Check_pH SMG_Screen Screen SMG Concentration (0.5% - 2.0%) Exchange Exchange to DDM/LMNG for Downstream Analysis SMG_Screen->Exchange If SMG interferes with assay Check_pH->SMG_Screen

Figure 1: Decision tree for implementing SMG in membrane protein workflows. Note the specific branch for aggregation rescue.

Detailed Protocol: Solubilization & Stabilization

Phase A: Buffer Preparation (Critical)

SMG is sensitive to pH and divalent cations.

  • Base Buffer: 50 mM HEPES or Tris, pH 7.5 – 8.0. (Avoid Citrate or Acetate buffers < pH 6).

  • Salt: 150 mM NaCl. (High salt >500mM decreases CMC but increases viscosity).

  • Additives: 5% Glycerol (stabilizer).[4] Avoid >2mM Ca²⁺ or Mg²⁺ in the initial solubilization step to prevent soap scum formation.

  • SMG Stock: Prepare a 10% (w/v) stock solution in water.

    • Note: SMG foams heavily. Do not vortex vigorously. Rock gently or stir to dissolve.

Phase B: Solubilization Protocol

This protocol assumes a membrane fraction pellet (e.g., E. coli or HEK293 membrane prep).

  • Resuspension: Resuspend membrane pellet in Base Buffer to a total protein concentration of 2–5 mg/mL.

  • Detergent Addition: Add SMG stock to a final concentration of 1.0% – 2.0% (w/v) .

    • Ratio: Aim for a detergent:protein ratio of at least 3:1 (w/w).

  • Incubation: Incubate at 4°C for 1–2 hours with gentle rotation.

    • Optimization: If the protein is from a thermophile or highly aggregated, a brief incubation at Room Temp (20 mins) followed by 4°C can improve yield.

  • Clarification: Ultracentrifuge at 100,000 × g for 45–60 minutes at 4°C.

  • Analysis: Collect supernatant. Analyze via FSEC (Fluorescence-Detection Size Exclusion Chromatography) or Western Blot.

Phase C: Detergent Exchange (The "Rescue" Strategy)

If SMG interferes with downstream assays (e.g., certain enzymatic assays or cryo-EM grid preparation), exchange it for a non-ionic detergent after the protein has been successfully extracted.

  • Bind: Load the SMG-solubilized supernatant onto an affinity column (e.g., Ni-NTA or FLAG).

  • Wash 1 (High SMG): Wash with 10 CV (column volumes) of buffer + 0.5% SMG to remove contaminants.

  • Wash 2 (Transition): Wash with 5 CV of buffer + 0.1% SMG + 0.02% DDM (or LMNG).

  • Wash 3 (Exchange): Wash with 10 CV of buffer + 0.03% DDM (approx 2x CMC of DDM).

  • Elute: Elute in buffer + 0.03% DDM.

Experimental Workflow & Validation

The following diagram illustrates the "Rescue Protocol" for proteins that aggregate in DDM.

SMG_Workflow cluster_0 Extraction cluster_1 Purification & Exchange Membrane Membrane Pellet Solubilization Solubilize: 1.5% SMG, pH 7.5 Membrane->Solubilization Spin Spin 100k x g Solubilization->Spin Load Load Affinity Column Spin->Load Supernatant Wash Wash: Gradient SMG -> DDM Load->Wash Elute Elute: Pure Protein in DDM Wash->Elute

Figure 2: Workflow for solubilizing in SMG and exchanging into DDM for structural analysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudy Solution pH too low (< 6.0)Adjust buffer pH to > 7.2. SMG protonates and precipitates in acid.
Precipitate upon Salt Addition Calcium/Magnesium interactionAdd 1mM EDTA to chelate divalents. Avoid CaCl₂ in buffers.
Foaming in Concentrator High surfactant activityDo not vortex. Use a slower spin speed for concentrators.
Protein flows through Ni-NTA Anionic interferenceSMG is anionic and may weakly chelate Ni²⁺. Increase Ni-NTA bed volume or switch to Strep/FLAG tag.
Aggregation after Exchange Protein requires chargeThe protein may rely on the anionic charge of SMG. Try exchanging to LMNG + CHS (Cholesteryl Hemisuccinate) to mimic the charge.

References

  • Arakawa, T., et al. (2024).[5] "Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent." ResearchGate. (Discusses the use of Sodium Lauroyl/Myristoyl Glutamate for recovering native protein structure compared to SDS).

  • Tsumoto, K., et al. (2003). "Solubilization of active green fluorescent protein from insoluble particles by acetylated amino acid detergents." Bioscience, Biotechnology, and Biochemistry.
  • Ajinomoto Health & Nutrition. (2022). "Amisoft MS-11 Technical Data Sheet." (Source for CMC and physicochemical properties of Sodium Myristoyl Glutamate).[6]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes. (Review of detergent physicochemical properties).

  • Stetsenko, A., & Guskov, A. (2017). "An overview of the top choices for membrane protein solubilization." Crystals. (Contextualizes alternative detergents in modern structural biology).

Sources

Utilizing Tetradecanoyl-L-glutamic acid sodium salt as a mild surfactant in cell lysis buffers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Harnessing the Power of Mildness: Utilizing Tetradecanoyl-L-glutamic acid sodium salt for Native Protein Extraction from Cells

Abstract

The successful extraction of functionally active, native proteins is a cornerstone of life science research. The critical first step, cell lysis, presents a significant challenge: achieving efficient disruption of the cell membrane while preserving the delicate three-dimensional structure of target proteins. Traditional lysis methods often employ harsh detergents that can lead to protein denaturation and loss of function. This application note details the use of Tetradecanoyl-L-glutamic acid sodium salt (also known as Sodium Myristoyl Glutamate), an amino acid-based anionic surfactant, as a superior mild lysis agent. We provide a comprehensive overview of its mechanism, protocols for its use with mammalian cells, and guidance on ensuring compatibility with downstream applications, empowering researchers to improve the quality and reliability of their protein-based studies.

The Challenge of Lysis: A Balancing Act of Potency and Preservation

Cell lysis is the foundational procedure for studying intracellular proteins. The goal is to rupture the cell's plasma membrane to release its contents into a buffered solution, known as the lysate. The choice of detergent is paramount in this process. Detergents, or surfactants, are amphipathic molecules that can integrate into and disrupt the lipid bilayer of the cell membrane.[1][2]

Detergents exist on a spectrum of harshness:

  • Strong (Denaturing) Detergents: Ionic detergents like sodium dodecyl sulfate (SDS) are highly effective at solubilizing membranes but also break protein-protein interactions and unfold proteins into their primary structures.[3] While useful for applications like SDS-PAGE, they are unsuitable for functional assays or immunoprecipitation.

  • Mild (Non-denaturing) Detergents: Non-ionic detergents (e.g., Triton™ X-100, NP-40) and zwitterionic detergents (e.g., CHAPS) are gentler, primarily disrupting lipid-lipid and lipid-protein interactions while leaving most protein-protein interactions and native conformations intact.[1][3][4] They are the standard choice for studying protein function and interactions.

Tetradecanoyl-L-glutamic acid sodium salt belongs to an emerging class of anionic, amino acid-based surfactants that combine the effectiveness of a charged head group with the gentle nature required for preserving protein integrity.[5][6][7]

The Amino Acid Surfactant Advantage

Amino acid-based surfactants are synthesized from renewable resources—typically a fatty acid (providing the hydrophobic tail) and an amino acid (forming the hydrophilic head).[6][8] This unique structure confers several benefits:

  • Biocompatibility and Mildness: Their structure, derived from natural building blocks, results in lower irritation potential and reduced protein denaturation compared to traditional sulfate-based surfactants.

  • High Biodegradability: The amide or ester linkage between the head and tail is easily cleaved, making them more environmentally friendly.[5][9]

  • Versatility: The wide variety of natural amino acids allows for the synthesis of surfactants with tailored properties.[5][8]

Deep Dive: Tetradecanoyl-L-glutamic acid sodium salt

Tetradecanoyl-L-glutamic acid sodium salt is an anionic surfactant created by the acylation of L-glutamic acid with tetradecanoic acid (myristic acid). This structure provides a negatively charged, hydrophilic head group and a 14-carbon hydrophobic tail.

Mechanism of Mild Lysis

The process of membrane disruption by a mild surfactant like Tetradecanoyl-L-glutamic acid sodium salt is a stepwise process driven by hydrophobic interactions.

G cluster_0 Cell Membrane Disruption by Mild Surfactant cluster_1 Legend A 1. Monomer Insertion Surfactant monomers insert into the lipid bilayer. B 2. Membrane Destabilization Increased surfactant concentration disrupts lipid-lipid interactions, compromising membrane integrity. A->B Increasing [Surfactant] C 3. Mixed Micelle Formation Membrane proteins and lipids are encapsulated in 'mixed micelles' with the surfactant. B->C Above CMC* D 4. Solubilization Proteins are extracted from the membrane, soluble and stable within the lysate. C->D Extraction CMC_legend *CMC = Critical Micelle Concentration

Caption: Stepwise mechanism of cell membrane solubilization by a mild detergent.

This controlled disruption allows for the efficient release of cytoplasmic contents and solubilization of membrane proteins while preserving their native conformation and interactions.[3][10]

Comparative Properties of Common Surfactants

The choice of surfactant should be tailored to the specific cell type and downstream application.

PropertyTetradecanoyl-L-glutamic acidTriton™ X-100 / NP-40CHAPSSDS
Type Anionic (Amino Acid-Based)Non-ionicZwitterionicAnionic (Sulfate)
Denaturing Potential Very LowLowLowVery High
Protein Structure Preserves native structureGenerally preserves native structure[4]Preserves native structure[1]Denatures proteins
Protein Interactions Preserves protein-protein interactionsGenerally preserves interactionsPreserves interactionsDisrupts interactions
Ideal For IP, Co-IP, Enzyme Assays, Functional StudiesWestern Blot, IP, Cytoplasmic Extracts[4][11]Membrane protein research, functional assays[2]SDS-PAGE, DNA isolation[12]
Biodegradability High[9]ModerateModerateModerate

Experimental Protocols

Preparation of a 10% (w/v) Stock Solution

It is recommended to prepare a concentrated stock solution of the surfactant to facilitate the formulation of lysis buffers.

Materials:

  • Tetradecanoyl-L-glutamic acid sodium salt powder

  • Nuclease-free water

Procedure:

  • Weigh 1 gram of Tetradecanoyl-L-glutamic acid sodium salt powder.

  • Add to 8 mL of nuclease-free water.

  • Gently warm the solution to 37-50°C and stir until the powder is completely dissolved. Avoid boiling.

  • Adjust the final volume to 10 mL with nuclease-free water.

  • Sterile filter through a 0.22 µm filter.

  • Store in aliquots at 4°C for short-term use (weeks) or -20°C for long-term storage (months).

General Mild Lysis Buffer Formulation

This recipe provides a robust starting point. The final concentration of the surfactant can be optimized (typically 0.5% - 2.0%) depending on the cell line and desired lysis efficiency.

Base Lysis Buffer Recipe (for 100 mL):

ComponentStock ConcentrationVolume for 100 mLFinal ConcentrationPurpose
Tris-HCl, pH 7.41 M5 mL50 mMBuffering agent to maintain physiological pH.
NaCl5 M3 mL150 mMProvides ionic strength to mimic physiological conditions and disrupt non-specific protein interactions.
EDTA0.5 M0.2 mL1 mMChelates divalent cations to inhibit metalloproteases and DNases.[13]
Tetradecanoyl-L-glutamic acid10% (w/v)10 mL1.0% (w/v) The primary mild lysis agent.
Nuclease-free water-81.8 mL-Solvent
Add Fresh Before Use
Protease Inhibitor Cocktail100x1 mL1xPrevents protein degradation by endogenous proteases.
Phosphatase Inhibitor Cocktail100x1 mL1xPrevents dephosphorylation of target proteins.

Preparation:

  • Combine the Tris-HCl, NaCl, EDTA, and water in a beaker.

  • Stir to mix, then add the 10% surfactant stock solution.

  • Store the base buffer at 4°C.

  • Crucially, add protease and phosphatase inhibitor cocktails fresh to the required volume of buffer immediately before use.

General Workflow for Cell Lysis & Protein Extraction

G Start Start: Cultured Cells (Adherent or Suspension) Wash 1. Wash Cells Wash with ice-cold PBS to remove media. Start->Wash Lyse 2. Add Lysis Buffer Add complete lysis buffer and incubate on ice. Wash->Lyse Scrape 3. Scrape / Resuspend Mechanically disrupt cells. Lyse->Scrape Clarify 4. Clarify Lysate Centrifuge to pellet cell debris. Scrape->Clarify Collect 5. Collect Supernatant The supernatant is the protein lysate. Clarify->Collect Quantify 6. Quantify Protein (e.g., BCA or Bradford Assay) Collect->Quantify Downstream 7. Downstream Application (Western, IP, etc.) Quantify->Downstream

Caption: Standard experimental workflow for protein extraction using a mild lysis buffer.

Protocol: Lysis of Adherent Mammalian Cells (e.g., in a 10 cm dish)
  • Place the cell culture dish on ice.

  • Aspirate the culture medium completely.

  • Gently wash the cell monolayer twice with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely after the final wash.

  • Add 500-1000 µL of complete, ice-cold Lysis Buffer to the dish.

  • Using a cell scraper, scrape the cells off the dish into the lysis buffer.

  • Transfer the cell suspension (lysate) to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the tube on ice for 30 minutes, vortexing gently for 5 seconds every 10 minutes to aid lysis.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new, pre-chilled tube. This is your clarified protein extract. Avoid disturbing the pellet of cellular debris.

  • Proceed immediately to protein quantification or store aliquots at -80°C.

Protocol: Lysis of Suspension Mammalian Cells
  • Transfer cells from the culture flask to a conical tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate and discard the supernatant.

  • Resuspend the cell pellet in 10 mL of ice-cold PBS to wash. Centrifuge again at 500 x g for 5 minutes at 4°C.

  • Aspirate and discard the PBS. A packed cell volume (PCV) can be estimated.

  • Add complete, ice-cold Lysis Buffer. A general starting point is to add 3-5 volumes of lysis buffer relative to the PCV.

  • Resuspend the pellet by gently pipetting up and down.

  • Transfer the lysate to a 1.5 mL microcentrifuge tube and proceed from Step 7 of Protocol 3.3.

Downstream Application Compatibility

The primary advantage of using a mild surfactant like Tetradecanoyl-L-glutamic acid sodium salt is the high compatibility of the resulting lysate with sensitive downstream applications.

ApplicationCompatibilityNotes
Western Blotting Excellent The non-denaturing nature preserves epitopes. The sample must still be boiled in SDS-containing sample buffer before loading.
Immunoprecipitation (IP) & Co-IP Excellent Ideal for preserving the native protein-protein interactions essential for these techniques.[4]
Enzyme Activity Assays Good to Excellent Preserves the catalytic conformation of most enzymes. Surfactant concentration may need optimization for specific enzymes.
Protein Quantification (BCA/Bradford) Good Compatible with the BCA assay. May show some interference with the Bradford (Coomassie) assay; always use standards prepared in the same lysis buffer.
Mass Spectrometry Requires Removal Surfactants interfere with ionization. Detergent removal steps (e.g., dialysis, chromatography) are necessary prior to analysis.[1]
Chromatography (IEX, SEC) Moderate Can be compatible, but the presence of micelles may affect column performance. Removal may be beneficial.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield - Insufficient lysis buffer volume.- Incomplete cell lysis.- Overly confluent/unhealthy cells.- Increase lysis buffer volume.- Increase surfactant concentration in 0.25% increments (up to 2.0%).- Increase incubation time on ice.- Ensure starting with healthy, sub-confluent cells.
Protein Degradation (seen on Western Blot) - Inactive or forgotten protease inhibitors.- Sample not kept cold.- Always add inhibitors fresh before use.- Perform all lysis steps on ice or at 4°C.
High Viscosity of Lysate - Release of DNA from lysed nuclei.- Insufficient centrifugation.- Add DNase I (10 U/mL) to the lysis buffer and incubate for 15 min on ice.- Ensure centrifugation is at sufficient speed and duration to pellet all debris.
Poor Immunoprecipitation Results - Antibody epitope is masked.- Protein complex is weak.- The mild nature of this buffer is unlikely to mask epitopes, but consider testing another mild detergent.- Perform all IP steps at 4°C and minimize wash steps.

Conclusion

Tetradecanoyl-L-glutamic acid sodium salt represents a significant advancement in the formulation of cell lysis reagents. As an amino acid-based surfactant, it provides an optimal balance of effective cell membrane disruption and gentle handling of proteins. Its ability to preserve the native structure and function of proteins makes it an invaluable tool for researchers engaged in immunoprecipitation, enzyme kinetics, and the study of protein-protein interactions. By adopting the protocols outlined in this guide, scientists can enhance the quality of their protein extracts, leading to more reliable and reproducible downstream results.

References

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. (Source: Bio-Rad) [Link]

  • A Review on Macroscale and Microscale Cell Lysis Methods. (Source: National Center for Biotechnology Information, PMC) [Link]

  • Amino acid-based surfactants – do they deserve more attention?. (Source: National Center for Biotechnology Information, PubMed) [Link]

  • Aminoacid Surfactants. (Source: MDPI Encyclopedia) [Link]

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  • How to Make a Cell Lysis Solution. (Source: Biology Wise) [Link]

  • Can I use any detergent for cell lysis?. (Source: ResearchGate) [Link]

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  • Synthesis and Surfactant Properties of Triethanolammonium Salts of N-Acylated N-Carboxyethylglycine. (Source: ResearchGate) [Link]

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  • surfactants of amino acids. (Source: Shanghai VanaBio Silicones Co., Ltd.) [Link]

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  • Effect of solvent composition on the extraction of proteins from hemp oil processing stream. (Source: Wiley Online Library) [Link]

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Troubleshooting & Optimization

Technical Support Center: Mitigating Cytotoxicity of Tetradecanoyl-L-glutamic acid sodium salt in Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Tetradecanoyl-L-glutamic acid sodium salt in their cell culture applications. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to address the common challenge of cytotoxicity. As an N-acyl amino acid surfactant, this compound offers unique properties, but its interaction with cellular systems requires careful management to ensure experimental success. This document will equip you with the expertise to optimize your protocols, understand the underlying mechanisms of cytotoxicity, and maintain robust and viable cell cultures.

Understanding the Challenge: The Dual Nature of Tetradecanoyl-L-glutamic acid sodium salt

Tetradecanoyl-L-glutamic acid sodium salt is an anionic surfactant comprised of a C14 fatty acid chain (tetradecanoyl) and a glutamic acid headgroup. This amphiphilic structure, which enables its function in solubilization and drug delivery, is also the primary driver of its potential cytotoxicity.

Primary Mechanism of Cytotoxicity: Membrane Disruption

Like most surfactants, the primary cytotoxic mechanism of Tetradecanoyl-L-glutamic acid sodium salt is the disruption of the cell membrane's lipid bilayer. The hydrophobic tetradecanoyl tail can intercalate into the lipid membrane, leading to:

  • Increased Membrane Permeability: This compromises the cell's ability to maintain ionic gradients, leading to swelling and lysis.

  • Loss of Membrane Integrity: Disruption of membrane proteins and lipids can impair crucial cellular functions such as signaling and transport.

  • Micelle Formation: At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules aggregate into micelles, which can extract lipids and proteins from the cell membrane, causing catastrophic failure.[1]

The length of the fatty acid chain is a critical determinant of cytotoxicity. Studies on acylglutamate surfactants have shown that a longer fatty acid chain leads to greater cytotoxicity.[2][3] The C14 chain of Tetradecanoyl-L-glutamic acid sodium salt places it in a category that requires careful concentration management to avoid significant cell death.

Secondary Mechanism: Potential for Glutamate-Mediated Effects

The L-glutamic acid headgroup introduces a secondary, more complex potential for cytotoxicity, particularly in neuronal or glutamate-sensitive cell lines.

  • Excitotoxicity: In cells expressing glutamate receptors (e.g., NMDA, AMPA), high local concentrations of the glutamate headgroup could lead to overstimulation, resulting in excessive calcium influx and subsequent neuronal cell death.[4][5]

  • Oxidative Stress: Glutamate can inhibit the cystine/glutamate antiporter, leading to a depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Depletion of GSH can leave cells vulnerable to oxidative damage from reactive oxygen species (ROS), ultimately triggering apoptosis.[5][6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]

} Caption: Mechanisms of Tetradecanoyl-L-glutamic acid sodium salt cytotoxicity.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter and provides actionable solutions based on scientific principles.

Q1: I'm observing widespread cell death shortly after adding the Tetradecanoyl-L-glutamic acid sodium salt. What is the most likely cause and immediate solution?

A1: This is a classic sign of acute cytotoxicity, likely due to the concentration of the surfactant being too high. The immediate action is to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Underlying Cause: Surfactant concentration is the most critical factor. Above a certain threshold, the disruption of the cell membrane is too rapid and extensive for the cells to recover. Every cell line has a different tolerance to surfactants.

Solution Workflow:

  • Determine the IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the surfactant that reduces cell viability by 50%. This is a crucial first step.

  • Select a Working Concentration: For your experiments, you should aim for a concentration that results in high cell viability (e.g., >90%). This is typically well below the IC50 value.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]

} Caption: Workflow for determining the optimal surfactant concentration.

Experimental Protocol: Determining IC50 using MTT Assay

This protocol provides a framework for assessing cell viability.[7][8][9][10][11]

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[12][13]

  • Compound Preparation: Prepare a 2X stock solution of Tetradecanoyl-L-glutamic acid sodium salt in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., starting from 1000 µM down to 1 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X surfactant dilutions to the corresponding wells (in triplicate). Include a "vehicle control" (medium only) and a "positive control" for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50.

Q2: Even at low concentrations, I'm seeing a gradual decline in cell health over a few days. How can I improve long-term cell viability?

A2: This suggests a sub-lethal, chronic toxicity. This can be mitigated by optimizing your culture conditions and considering the use of protective supplements.

Underlying Cause: Continuous exposure to even low levels of a surfactant can cause cumulative stress on the cells. This could be due to persistent, low-level membrane disruption or the secondary effects of the glutamate headgroup, such as mild oxidative stress.

Solution Strategies:

  • Optimize Cell Density: Higher cell densities can sometimes better tolerate toxic insults due to community effects and the dilution of the toxicant on a per-cell basis.[14] However, avoid over-confluence, as this can also lead to cell death. Experiment with different seeding densities to find the optimal balance for your cell line.

  • Increase Serum Concentration: Fetal Bovine Serum (FBS) and other serum components contain proteins like albumin that can bind to surfactants, effectively reducing their free concentration and bioavailability.[15][16] This sequesters the surfactant molecules, preventing them from interacting with the cell membranes.

    • Protocol: Try increasing the FBS concentration in your medium in a stepwise manner (e.g., from 10% to 15% or 20%) and assess if this improves cell viability over your desired experimental timeframe. Be mindful that changes in serum concentration can also affect cell growth and differentiation, so include appropriate controls.

  • Co-incubation with Antioxidants: To counteract potential oxidative stress from the glutamate headgroup, consider co-incubating your cells with an antioxidant. N-acetylcysteine (NAC) is a good candidate as it is a precursor to glutathione and has been shown to protect against glutamate-induced cytotoxicity.[17][18]

    • Protocol: Pre-treat your cells with a low concentration of NAC (e.g., 1-5 mM) for a few hours before adding the Tetradecanoyl-L-glutamic acid sodium salt. Maintain the NAC in the medium throughout the experiment and monitor cell viability compared to cultures without NAC.

Frequently Asked Questions (FAQs)

  • What is the best way to prepare a stock solution of Tetradecanoyl-L-glutamic acid sodium salt?

    • This salt is soluble in water.[19] It is recommended to prepare a concentrated stock solution in sterile, deionized water or PBS. Avoid using solvents like HCl unless absolutely necessary and if so, ensure the final pH of your culture medium is re-adjusted.[5] Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture medium.

  • Does the pH of my culture medium matter?

    • Yes. The charge of the glutamic acid headgroup is pH-dependent.[20][21] Significant shifts in the pH of your culture medium could alter the surfactant's properties and its interaction with the cells. Always use a buffered medium and ensure the pH remains stable after the addition of your compound.

  • Are some cell lines more sensitive than others?

    • Absolutely. Cell lines with less robust membranes or those that are particularly sensitive to glutamate (e.g., some neuronal cell lines) will likely have a lower tolerance. It is essential to perform a dose-response curve for every new cell line you use.

  • Could the surfactant be interacting with other components in my media?

    • Yes. Besides serum proteins, surfactants can interact with other media components, which can influence their activity.[20] If you are using a serum-free or chemically defined medium, you may observe higher cytotoxicity as there are fewer proteins to buffer the surfactant's effects. In such cases, starting with a much lower concentration range is advisable.

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Concentration Determine IC50 for each cell line. Work at a concentration that maintains >90% viability.To avoid acute membrane disruption.[2]
Cell Density Optimize seeding density. Avoid very low or very high confluency.To leverage community protective effects and avoid confounding stress from overgrowth.[12][14]
Serum Supplementation If in serum-containing media, consider increasing serum percentage (e.g., to 15-20%).Serum proteins bind to and sequester surfactant molecules, reducing their effective concentration.[15][16]
Antioxidant Co-treatment For long-term cultures or sensitive cell lines, consider pre-treating with 1-5 mM N-acetylcysteine (NAC).To mitigate potential oxidative stress induced by the glutamate headgroup.[17]
Stock Solution Prep Dissolve in sterile water or PBS and filter-sterilize. Ensure final pH of media is stable.To ensure sterility and avoid pH-induced changes in surfactant properties.[5][19]

By systematically addressing these parameters, you can significantly reduce the cytotoxic effects of Tetradecanoyl-L-glutamic acid sodium salt and ensure the integrity and reliability of your experimental data.

References

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Overcoming aggregation issues during the purification of N-Tetradecanoyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Tetradecanoyl-L-glutamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenges associated with the purification of this amphiphilic molecule. The inherent nature of N-Tetradecanoyl-L-glutamic acid to form aggregates can present significant hurdles in achieving high purity. This resource aims to equip you with the knowledge and practical strategies to overcome these issues.

Understanding the Molecule: Physicochemical Properties

N-Tetradecanoyl-L-glutamic acid is an N-acyl amino acid, a class of molecules with surfactant-like properties. Its structure consists of a hydrophilic L-glutamic acid headgroup and a hydrophobic N-tetradecanoyl (myristoyl) tail. This amphiphilic nature is central to both its utility and the challenges encountered during its purification.

PropertyValueSource
Molecular Formula C19H35NO5
Molecular Weight 357.5 g/mol
IUPAC Name (2S)-2-(tetradecanoylamino)pentanedioic acid
pKa1 (α-carboxyl) ~2.19
pKa2 (side-chain carboxyl) ~4.25
pKa3 (α-amino) ~9.67
Isoelectric Point (pI) ~3.22
Diagram: Molecular Structure of N-Tetradecanoyl-L-glutamic acid

N_Tetradecanoyl_L_glutamic_acid cluster_hydrophobic Hydrophobic Tail (N-Tetradecanoyl) cluster_hydrophilic Hydrophilic Head (L-Glutamic Acid) CH3 CH₃ CH2_1 -(CH₂)₁₂- CH3->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 CH2_3 CH2_3 CH2_2->CH2_3 CH2_4 CH2_4 CH2_3->CH2_4 CH2_5 CH2_5 CH2_4->CH2_5 CH2_6 CH2_6 CH2_5->CH2_6 CH2_7 CH2_7 CH2_6->CH2_7 CH2_8 CH2_8 CH2_7->CH2_8 CH2_9 CH2_9 CH2_8->CH2_9 CH2_10 CH2_10 CH2_9->CH2_10 CH2_11 CH2_11 CH2_10->CH2_11 CH2_12 CH2_12 CH2_11->CH2_12 CO C=O CH2_12->CO NH NH CO->NH Amide Bond CH α-CH NH->CH COOH_alpha α-COOH CH->COOH_alpha CH2_side CH₂ CH->CH2_side CH2_side2 CH₂ CH2_side->CH2_side2 COOH_side γ-COOH CH2_side2->COOH_side

Caption: Structure of N-Tetradecanoyl-L-glutamic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my N-Tetradecanoyl-L-glutamic acid precipitating or forming a gel during purification?

A1: Understanding Aggregation and Micelle Formation

The primary reason for precipitation or gel formation is the self-aggregation of N-Tetradecanoyl-L-glutamic acid molecules in aqueous solutions. Due to its amphiphilic nature, it can form various aggregates, including micelles, which are spherical structures where the hydrophobic tails are shielded from the aqueous environment by the hydrophilic headgroups.

Causality:

  • pH and Isoelectric Point (pI): The solubility of amino acids and their derivatives is lowest at their isoelectric point (pI), where the net charge of the molecule is zero. For N-Tetradecanoyl-L-glutamic acid, the pI is approximately 3.22. At or near this pH, the electrostatic repulsion between molecules is minimized, leading to increased aggregation and precipitation.

  • Ionic Strength: The presence of salts in the solution can also influence aggregation. Ions can shield the charges on the hydrophilic headgroups, reducing electrostatic repulsion and promoting micelle formation at lower concentrations.

Diagram: Aggregation and Micelle Formation

Micelle_Formation Concentration-Dependent Aggregation cluster_low_conc Low Concentration (< CMC) cluster_high_conc High Concentration (> CMC) a1 Monomer1 a1->Monomer1 Increase Concentration a2 a3 a4 a5 Micelle Micelle Monomer1->Micelle Monomer2 Monomer2->Micelle Monomer3 Monomer3->Micelle Monomer4 Monomer4->Micelle Monomer5 Monomer5->Micelle Monomer6 Monomer6->Micelle Monomer7 Monomer7->Micelle Monomer8 Monomer8->Micelle

Caption: Micelle formation above the Critical Micelle Concentration (CMC).

Q2: How can I prevent aggregation during purification?

A2: Strategies for Maintaining Solubility

The key to preventing aggregation is to manipulate the solution conditions to favor the monomeric state of the molecule.

Troubleshooting Steps:

  • pH Adjustment:

    • Work away from the pI: The most effective strategy is to adjust the pH of your solution to be significantly different from the pI of ~3.22.

    • Basic pH: Increasing the pH to above 7 will deprotonate both carboxylic acid groups, resulting in a net negative charge on the molecule. This increased electrostatic repulsion will significantly enhance solubility and reduce aggregation. A pH of 8-9 is often a good starting point.

    • Acidic pH: While working at a very low pH (e.g., < 2) would protonate the carboxyl groups and give the molecule a net positive charge (from the protonated amine), this can be harsh and may not be suitable for all downstream applications.

  • Use of Organic Co-solvents:

    • Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions that drive aggregation.

    • Recommended Solvents: Ethanol, DMSO, and dimethylformamide (DMF) are effective at solubilizing N-acyl amino acids.

    • Protocol: Start by dissolving the crude product in a minimal amount of the organic solvent before slowly adding the aqueous buffer.

  • Temperature Control:

    • For some N-acyl amino acids, increasing the temperature can enhance solubility. However, this should be done with caution as excessive heat can lead to degradation.

  • Lowering Concentration:

    • If possible, work with more dilute solutions to stay below the CMC. This may require larger volumes for purification but can be effective in preventing aggregation.

Q3: What are the recommended purification methods for N-Tetradecanoyl-L-glutamic acid?

A3: Method Selection Based on Purity Requirements and Scale

The choice of purification method will depend on the scale of your synthesis and the desired final purity.

1. Crystallization/Recrystallization:

  • Principle: This is a cost-effective method for

Technical Support Center: Troubleshooting Phase Separation in Emulsions Stabilized by Sodium Myristoyl Glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Sodium Myristoyl Glutamate. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the formulation of oil-in-water (O/W) emulsions stabilized with this high-performance, amino acid-based emulsifier. Our approach is rooted in first principles, combining mechanistic explanations with actionable protocols to empower you to overcome instability issues like phase separation.

Introduction to Sodium Myristoyl Glutamate

Sodium Myristoyl Glutamate is an anionic surfactant derived from myristic acid and L-glutamic acid, an amino acid.[1][2] Its unique structure, featuring a hydrophilic amino acid headgroup and a lipophilic fatty acid tail, makes it an exceptionally mild yet effective emulsifier.[3][4][5] It is particularly well-suited for creating stable O/W emulsions with a desirable skin feel, making it a popular choice in skincare, pharmaceuticals, and baby care products.[1][5]

To effectively troubleshoot, it is crucial to understand its core properties:

PropertyValue / CharacteristicSignificance for Emulsion Stability
INCI Name Sodium Myristoyl GlutamateStandard nomenclature for formulation documentation.
CAS Number 38517-37-2Unique identifier for the chemical substance.[1][6][7]
Type Anionic SurfactantThe negative charge on the headgroup is critical for its pH-dependent stability.[1]
HLB Value ~12Ideal for creating oil-in-water (O/W) emulsions.[1]
Recommended pH 4.5 - 6.0Optimal range for emulsifier efficacy and stability.[1] Significant deviations can lead to phase separation.[8]
Appearance White to off-white powderPhysical characteristic for raw material identification.[1]
Solubility Water SolubleFacilitates its incorporation into the aqueous phase of an emulsion.[1][6]
Biodegradability Readily BiodegradableAn important feature for environmentally conscious formulations.[1][4]

Troubleshooting Guide: Phase Separation

Phase separation is a manifestation of emulsion instability, a state that all emulsions, as thermodynamically unstable systems, will eventually reach.[9] However, premature separation indicates a flaw in the formulation or process. This guide addresses the most common questions regarding this issue.

Q1: My emulsion separated into distinct oil and water layers immediately after homogenization. What is the likely cause?

Immediate phase separation, often termed "breaking" or "cracking," points to a fundamental failure in the emulsification process.[10] The interfacial film around the oil droplets was never adequately formed.

Possible Causes & Solutions:

  • Incorrect pH: Sodium Myristoyl Glutamate is an anionic emulsifier whose functionality is highly pH-dependent.[11] The glutamic acid headgroup has two carboxylic acid moieties, and their ionization state is critical.[12]

    • The Science: Outside its optimal pH range of 4.5-6.0, the charge on the emulsifier's headgroup can change, reducing its ability to lower interfacial tension and create a stable electrostatic barrier around oil droplets.[1][12] At very low pH, the carboxyl groups become protonated, losing their negative charge and thus their hydrophilic character. At a higher pH, the overall charge characteristics of the molecule change, which can affect its packing at the oil-water interface.[12]

    • Action: Measure the pH of your aqueous phase before emulsification and the final emulsion's pH. Adjust to the 4.5-6.0 range using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide). A significant pH shift after emulsification could also indicate an incompatibility between ingredients.[8]

  • Insufficient Homogenization Energy: The creation of small, uniform droplets requires a significant input of mechanical energy to overcome the interfacial tension between the oil and water phases.[13][14]

    • The Science: High-energy methods like high-pressure homogenization or microfluidization are effective at reducing droplet size to the nanometer scale.[15][16] Insufficient shear results in large, non-uniform droplets that quickly coalesce, leading to complete phase separation.[10][14]

    • Action: Increase the homogenization speed, duration, or pressure. For rotor-stator homogenizers, ensure the mixing head is appropriately sized for your batch volume. If using a high-pressure homogenizer, consider increasing the number of passes.[15]

  • Improper Processing Temperature: Temperature affects fluid viscosity, emulsifier solubility, and the overall energy of the system.[17]

    • The Science: For effective emulsification, both the oil and water phases should be heated, typically to 70-80°C.[1] This reduces the viscosity of the oil phase, making it easier to break into smaller droplets, and ensures that any solid components (like fatty alcohols or waxes) are fully melted.[8] A significant temperature difference between the phases can cause premature coalescence as the warmer phase rapidly cools upon mixing.

    • Action: Heat both the oil and water phases to the same temperature (e.g., 75°C) before combining them. Maintain this temperature during the initial homogenization step.

Q2: My emulsion looked stable initially but started showing a creamy layer at the top after a few days. What's happening?

This phenomenon is known as creaming . It is a form of gravitational separation where oil droplets, being less dense than the aqueous continuous phase, rise to the top.[9] It's an early sign of instability that can eventually lead to coalescence and complete phase separation.

Troubleshooting Workflow for Creaming

Sources

Minimizing hydrolysis of Tetradecanoyl-L-glutamic acid sodium salt during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Tetradecanoyl-L-glutamic acid sodium salt

Executive Summary: The Stability Matrix

Compound: Tetradecanoyl-L-glutamic acid, sodium salt (Sodium Myristoyl Glutamate) CAS: 38517-37-2 Critical Vulnerability: Amide bond hydrolysis and pH-dependent solubility.

As a Senior Application Scientist, I often see researchers treat lipid-amino acid conjugates like standard buffers. They are not. They are amphiphilic surfactants with a labile amide linkage. Minimizing hydrolysis is not just about "keeping it cold"; it is about managing the thermodynamic equilibrium of the amide bond and the solubility product (


)  of the resulting fatty acid.

If this molecule hydrolyzes, you generate two impurities:

  • L-Glutamic Acid: Excitatory neurotransmitter (biological interference).

  • Myristic Acid: Insoluble fatty acid (causes turbidity/precipitation).

This guide provides the protocols to prevent this degradation.

Part 1: Troubleshooting & FAQs

Q1: My clear stock solution has turned cloudy after 2 weeks at 4°C. Is it contaminated?

Diagnosis: Likely Acid-Catalyzed Hydrolysis or pH Drift , not microbial contamination. The Mechanism: Sodium Myristoyl Glutamate is an anionic surfactant.[1] It relies on the ionization of its carboxyl groups for solubility.

  • The Trap: If the pH drops below ~5.0, the carboxyl groups protonate. The molecule loses solubility and precipitates.

  • The Hydrolysis: If hydrolysis occurs, it releases Myristic Acid. Myristic acid is virtually insoluble in water (

    
     g/L). Even 1% hydrolysis can cause visible turbidity.
    Corrective Action:  Check pH immediately. If pH < 5.5, adjust with NaOH. If turbidity persists after pH adjustment, hydrolysis has occurred (Myristic acid requires high pH or heat to resolubilize, which further damages the peptide bond). Discard the solution. 
    
Q2: Can I autoclave my stock solutions?

Answer: Absolutely NOT. Reasoning: The amide bond energy is roughly 15-20 kcal/mol. Autoclaving (121°C, high pressure) supplies sufficient activation energy to rapidly cleave this bond, converting your surfactant into a soup of fatty acids and glutamate. Protocol: Sterilize via 0.22 µm filtration (PES or PVDF membranes are compatible; Nylon may bind the surfactant).

Q3: What is the absolute best buffer for long-term storage?

Recommendation: 10-50 mM Phosphate Buffer, pH 6.5 - 7.0.

  • Why pH 6.5-7.0? This is the "Goldilocks Zone."

    • pH < 5.0: Acid-catalyzed hydrolysis and precipitation.

    • pH > 9.0: Base-catalyzed saponification (hydrolysis).

  • Why Phosphate? It provides strong buffering capacity in the neutral range, preventing local pH drops that trigger autocatalytic degradation. Citrate is acceptable but increases ionic strength significantly, which can affect micelle critical micelle concentration (CMC).

Part 2: Visualization of Degradation Pathways

Understanding the enemy is the first step to defeating it. The diagram below details the hydrolysis mechanism and the environmental triggers you must control.

HydrolysisPath SMG Sodium Myristoyl Glutamate (Soluble Surfactant) Inter Tetrahedral Intermediate SMG->Inter + H2O Myr Myristic Acid (Insoluble Precipitate) Inter->Myr Cleavage Glu L-Glutamic Acid (Soluble Impurity) Inter->Glu Cleavage Heat Heat (>40°C) Heat->SMG Accelerates Acid Acid (pH < 5) Acid->SMG Catalyzes Base Base (pH > 9) Base->SMG Saponifies

Figure 1: Hydrolysis pathway of Sodium Myristoyl Glutamate. Note that Myristic Acid precipitation is often the first visual indicator of degradation.

Part 3: Validated Storage Protocols

These protocols are designed to be self-validating . If the checkpoints fail, the sample is compromised.

Protocol A: Solid State Storage (Recommended)

The solid powder is thermodynamically stable for years if kept dry.

  • Container: Amber glass vial with a Teflon-lined screw cap (prevents plasticizer leaching and UV damage).

  • Environment: Store at -20°C .

  • Moisture Control: Place the vial inside a secondary container (e.g., a Falcon tube or Ziploc) containing silica gel desiccant sachets.

    • Why? The sodium salt is hygroscopic. Absorbed water creates a microscopic aqueous layer on the crystal surface, allowing hydrolysis to proceed even in the "solid" state.

  • Equilibration (Critical Step): Before opening the vial, allow it to warm to room temperature for 30 minutes.

    • Self-Validation: If you see condensation on the outside of the vial, you opened it too early. If the powder is clumped, moisture has entered; purity must be verified.

Protocol B: Aqueous Stock Solution (High Risk)

Use this only if immediate dosing is required.

  • Solvent: Deionized water (18.2 MΩ) or Phosphate Buffer (pH 6.8).

  • Concentration: Prepare at >10 mM (above Critical Micelle Concentration).

    • Expert Insight: Surfactants are often more stable in micellar form than as monomers because the amide bonds are buried within the micelle interface, protected from bulk water attack.

  • Filtration: Filter through 0.22 µm PES.

  • Storage: 4°C for maximum 1 month. Do not freeze solutions.

    • Why not freeze? The freeze-thaw cycle causes "cryo-concentration" of salts and protons in the liquid pockets during freezing, leading to extreme local pH shifts that cause rapid hydrolysis.

  • Self-Validation Check:

    • Visual: Hold vial against a black background. Any white haze = Myristic acid precipitate.

    • pH: Measure pH before use. If it has drifted >0.3 units, discard.

Part 4: Quality Control (HPLC Method)

Do not rely on "visual checks" for critical experiments. Use this HPLC method to quantify hydrolysis products.

Method Principle: Reverse-Phase chromatography separates the polar Glutamate (early eluting) from the amphiphilic parent (mid-eluting) and the hydrophobic Myristic acid (late eluting).

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B (Elute Glutamate)2-15 min: 5% -> 95% B (Elute Parent & Myristic Acid)15-20 min: 95% B (Wash)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond) or ELSD (Preferred for Myristic acid)
Temperature 30°C

Data Interpretation:

  • Peak 1 (RT ~1-2 min): L-Glutamic Acid (Increase indicates hydrolysis).

  • Peak 2 (RT ~8-10 min): Sodium Myristoyl Glutamate (Parent).

  • Peak 3 (RT ~12-14 min): Myristic Acid (Increase indicates hydrolysis).

Part 5: Decision Logic for Researchers

Use this workflow to determine the optimal handling for your specific experiment.

StorageLogic Start Start: Need to Store Tetradecanoyl-L-glutamic acid Na+ Form What is the form? Start->Form Solid Solid Powder Form->Solid Powder Sol Aqueous Solution Form->Sol Liquid StoreSolid Store -20°C with Desiccant. Warm before opening. Solid->StoreSolid Duration Duration? Sol->Duration Short < 24 Hours Duration->Short Immediate Use Long > 24 Hours Duration->Long Storage RoomTemp Keep at RT. Seal tightly. Short->RoomTemp Fridge Store 4°C. Check pH before use. Do NOT Freeze. Long->Fridge < 1 Month Lyophilize Lyophilize (Freeze Dry) back to solid. Long->Lyophilize > 1 Month

Figure 2: Storage decision tree. Note that long-term storage of solutions is strongly discouraged.

References

  • Sakamoto, K., et al. (2020). N-Acyl Amino Acids as Surfactants: Synthesis, Properties, and Applications. In Amino Acid-Based Surfactants. CRC Press.

    • Expertise: Establishes the fundamental chemistry and hydrolysis susceptibility of N-acyl amino acids.
  • Infante, M.R., et al. (2004). Amino Acid-Based Surfactants: Physicochemical Properties and Applications. Journal of Surfactants and Detergents, 7, 147-154.

    • Grounding: Provides data on the pH-dependent solubility and stability of anionic amino acid surfactants.
  • Kanicky, J.R. & Shah, D.O. (2002). Effect of Degree of Ionization on the Stability of Micelles. Langmuir, 18(20), 7377–7383.

    • Mechanism:[2][3][4][5] Explains the "micellar protection" effect mentioned in Protocol B.

  • Ajinomoto Co., Inc. (2023).[6] Amisoft® Technical Data Sheet.

    • Authority: Technical specifications from the primary manufacturer of sodium myristoyl glutamate (Amisoft MS-11), confirming pH stability ranges (5.0-7.0).

Sources

Validation & Comparative

Comparative Analysis: Sodium Myristoyl Glutamate vs. SDS for Protein Denaturation and Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Utility

In the landscape of protein biochemistry and drug development, Sodium Dodecyl Sulfate (SDS) and Sodium Myristoyl Glutamate (SMG) represent two opposing philosophies of protein interaction: aggressive unfolding versus mild solubilization.

  • SDS is the analytical gold standard for complete denaturation. It effectively linearizes proteins, imparting a uniform negative charge for mass-based separation (SDS-PAGE). However, its harsh nature irreversibly destroys native structure, inhibits downstream enzymatic activity (e.g., Trypsin digestion), and suppresses ionization in Mass Spectrometry (MS).

  • Sodium Myristoyl Glutamate (SMG) (e.g., Amisoft MS-11) is an amino acid-based surfactant (N-acyl glutamate). It is emerging in biologic formulations and mild extraction workflows. Unlike SDS, SMG maintains a delicate balance—solubilizing hydrophobic motifs without completely disrupting secondary/tertiary structures or inducing cytotoxicity.

This guide provides a technical comparison to assist researchers in selecting the appropriate surfactant for proteomics, functional assays, and biologic formulation.

Mechanistic Analysis: The Physics of Unfolding

The fundamental difference lies in how the surfactant tail and head groups interact with the polypeptide chain.

Comparative Mechanism Diagram

The following diagram illustrates the structural impact of SDS versus SMG on a globular protein.

Protein_Denaturation_Mechanism cluster_SDS SDS Pathway (Aggressive) cluster_SMG SMG Pathway (Mild/Preservative) Native_Protein Native Globular Protein (Hydrophobic Core Buried) SDS_Binding SDS Binding (1.4g SDS / 1g Protein) Native_Protein->SDS_Binding High Conc. (>CMC) SMG_Binding SMG Binding (Surface & Hydrophobic Pockets) Native_Protein->SMG_Binding Moderate Conc. Repulsion Electrostatic Repulsion (Sulfate Head Groups) SDS_Binding->Repulsion Linearization Complete Unfolding (Linearized Polypeptide) Repulsion->Linearization Irreversible Loss of Function Stabilization Steric/H-Bond Stabilization (Glutamate Head Group) SMG_Binding->Stabilization Molten_Globule Partial Unfolding / Molten Globule (Active Site Potentially Intact) Stabilization->Molten_Globule Retains Immunogenicity/Activity

Figure 1: Mechanistic divergence between SDS-induced linearization and SMG-mediated mild solubilization.

Key Physicochemical Differences
FeatureSodium Dodecyl Sulfate (SDS)Sodium Myristoyl Glutamate (SMG)
Structure C12 Alkyl tail + Sulfate headC14 Alkyl tail + Glutamate (Amino Acid) head
Charge Strong Anionic (pH independent > 2)Weak Anionic (pH dependent, pKa ~4-5)
Binding Mode Cooperative binding; disrupts hydrophobic core.Surface adsorption; H-bonding via amide/carboxyl groups.
Denaturation Complete/Irreversible . Linearizes proteins.Partial/Mild . Often preserves secondary structure.
CMC (25°C) ~8.2 mM (0.24% w/v)~0.2 - 0.5 mM (Lower CMC = More stable micelles)
Enzyme Impact Inhibits proteases (e.g., Trypsin) at >0.1%.Generally compatible; low inhibition of proteases.
Removal Difficult (requires precipitation/FASP).Acid-labile precipitation (pH < 4) or dialysis.

Performance Analysis in Applications

Proteomics & Enzymatic Digestion (Trypsin)

SDS is notorious for inhibiting Trypsin. Even trace amounts (0.05%) can abolish enzymatic activity, requiring rigorous removal (e.g., FASP, S-Trap).

SMG , being an amino-acid derivative, exhibits significantly higher biocompatibility.

  • Hypothesis/Data: N-acyl glutamates (like SMG) show reduced binding affinity for the catalytic triad of serine proteases compared to sulfates.

  • Workflow Advantage: SMG allows for "One-Pot" digestion protocols where the surfactant solubilizes the protein but does not need to be completely removed before adding Trypsin, minimizing sample loss.

Mass Spectrometry (LC-MS) Compatibility
  • SDS: Incompatible. It forms adducts and suppresses peptide ionization. It must be depleted to <0.01%.

  • SMG: Semi-Compatible. While still a salt that can suppress ionization, its acid sensitivity allows for potential on-column removal or precipitation by acidification (similar to RapiGest), although it is less established than specific acid-cleavable surfactants.

Biologic Formulation & Drug Delivery

This is the primary domain of SMG.

  • Toxicity: SDS is an irritant (Skin/Mucosa). SMG is hypoallergenic and non-cytotoxic.

  • Permeation Enhancement: SMG is used in oral peptide delivery (e.g., GLP-1 analogs) to transiently open tight junctions or solubilize peptides without denaturing them, increasing bioavailability.

Experimental Protocols

Protocol A: Standard SDS Denaturation (For PAGE/Western Blot)

Use this when complete unfolding is required for molecular weight determination.

  • Preparation: Prepare 2X Laemmli Buffer : 4% SDS, 20% Glycerol, 120mM Tris-HCl (pH 6.8), 0.02% Bromophenol Blue. Add 10%

    
    -mercaptoethanol (fresh).
    
  • Lysis: Resuspend cell pellet in Lysis Buffer (1% SDS, 50mM Tris pH 8.0, 150mM NaCl). Sonicate (3x 10s pulses) to shear DNA.

  • Denaturation: Mix protein sample 1:1 with 2X Laemmli Buffer.

  • Heat: Incubate at 95°C for 5-10 minutes .

    • Critical Step: High heat + SDS ensures complete linearization.

  • Validation: Run on SDS-PAGE. Bands should be sharp and migrate strictly by molecular weight.

Protocol B: Mild Solubilization with SMG (For Functional Assays/Digestion)

Use this for "Bottom-up" proteomics or when retaining enzymatic activity is desired.

  • Buffer Prep: Prepare SMG Lysis Buffer : 1% (w/v) Sodium Myristoyl Glutamate, 50mM Ammonium Bicarbonate (pH 8.0).

    • Note: Avoid low pH buffers (< pH 6.0) as SMG may precipitate.

  • Solubilization: Add buffer to protein pellet. Vortex gently. Incubate at 37°C for 30 minutes .

    • Contrast: Do NOT boil. High heat is unnecessary and may cause aggregation if SMG concentration is low.

  • Reduction/Alkylation: Add TCEP (5mM) and Chloroacetamide (10mM). Incubate 30 min at RT.

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio) directly to the SMG solution.

  • Incubation: Digest overnight at 37°C.

  • Cleanup (Optional): Acidify with 1% Formic Acid. Centrifuge at 14,000 x g. If SMG precipitates (white pellet), collect supernatant for LC-MS.

Decision Matrix: Which to Choose?

Goal Recommended Reagent Reasoning
SDS-PAGE / Western Blot SDS Requires uniform negative charge and linearity.
In-Solution Digestion (MS) SMG (or RapiGest)Compatible with Trypsin; easier removal/less inhibition.
Membrane Protein Lysis SDS Superior lipid disruption power.[1]
Oral Peptide Formulation SMG Non-toxic; enhances permeation; stabilizes peptide.
Native Protein Purification SMG Mild interaction preserves 3D structure/epitopes.

References

  • Bhardwaj, N. et al. (2013). "Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate." Journal of Surfactants and Detergents. Link

  • Ajinomoto OmniChem. (n.d.). "Amisoft MS-11 Technical Data Sheet: Sodium Myristoyl Glutamate." Ajinomoto AminoScience. Link

  • Chen, E.I. et al. (2007). "Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics." Journal of Proteome Research. Link

  • Otzen, D.E. (2011). "Protein-surfactant interactions: a tale of many states." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Leone-Bay, A. et al. (2020).[2] "Pharmaceutical formulations for the oral delivery of peptide drugs." U.S. Patent 10,905,744. Link

Sources

Validation of biodegradability rates of N-acyl amino acid surfactants vs. petroleum surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Objective: This guide provides a scientifically rigorous framework for validating and comparing the biodegradation kinetics of N-acyl amino acid surfactants (NAAS) against traditional petroleum-based surfactants (e.g., LAS, SLES).

The Core Distinction: While both surfactant classes often meet the regulatory definition of "readily biodegradable" (OECD 301 pass level >60% in 28 days), the mechanism and intermediate toxicity differ fundamentally.

  • NAAS (e.g., Sodium Cocoyl Glycinate): Undergo enzymatic hydrolysis (Amidase pathway), cleaving the molecule into two metabolic nutrients: a fatty acid and an amino acid. This is a "metabolic integration" process.

  • Petroleum Surfactants (e.g., LAS, SLES): Undergo oxidative mineralization. SLES requires ether cleavage (producing PEG intermediates), while LAS requires omega-oxidation followed by ring cleavage, often resulting in transiently toxic sulfophenyl carboxylates (SPCs).

Mechanistic Divergence: The Biological "Why"

To validate rates, one must understand the rate-limiting steps in the microbial catabolism of these molecules.

The "Hydrolytic Snap" vs. The "Oxidative Zipper"
  • N-Acyl Amino Acids: The rate-limiting step is the hydrolysis of the amide bond by extracellular or periplasmic amidases . Once cleaved, the fatty acid enters the

    
    -oxidation cycle ("The Zipper"), and the amino acid enters the TCA cycle. This is energetically favorable for bacteria.
    
  • Petroleum (Alkylethers/Alkylbenzenes):

    • SLES: The ether bond requires specific etherase enzymes. The ethoxylate chain is degraded stepwise, which can be slow and produce 1,4-dioxane (trace byproduct) or persistent PEG chains under anaerobic conditions.[1]

    • LAS: Requires initial

      
      -oxidation at the terminal methyl group, followed by 
      
      
      
      -oxidation. The benzene ring creates steric hindrance, often requiring specialized bacterial consortia to fully mineralize.
Visualization of Metabolic Pathways

The following diagram illustrates the divergent catabolic pathways.

BiodegradationPathways cluster_NAAS N-Acyl Amino Acid Pathway (Metabolic Integration) cluster_Petro Petroleum Surfactant Pathway (Oxidative Mineralization) NAAS N-Acyl Amino Acid (e.g., Sodium Cocoyl Glycinate) Amidase Enzyme: Amidase (Hydrolysis) NAAS->Amidase FattyAcid Free Fatty Acid Amidase->FattyAcid AminoAcid Free Amino Acid (Glycine) Amidase->AminoAcid BetaOx β-Oxidation (Energy Generation) FattyAcid->BetaOx TCA TCA Cycle (Biomass) AminoAcid->TCA LAS Alkylbenzene Sulfonate (LAS) OmegaOx ω-Oxidation (Terminal Methyl) LAS->OmegaOx SPC Sulfophenyl Carboxylates (Transient Intermediate) OmegaOx->SPC RingCleave Ring Cleavage (Rate Limiting) SPC->RingCleave Mineral Mineralization (CO2 + H2O + Sulfate) RingCleave->Mineral

Figure 1: Comparative metabolic pathways. Note the direct enzymatic hydrolysis in NAAS versus the multi-step oxidative requirements for LAS.

Experimental Validation Framework

To validate these rates scientifically, we utilize OECD 301F (Manometric Respirometry) . This method is superior to 301B (CO2 Evolution) for kinetic analysis because it provides continuous pressure data, allowing for the calculation of specific degradation rates (


).
Why OECD 301F? (Self-Validating Logic)
  • Causality: Biodegradation consumes Oxygen (

    
    ).[2] In a closed vessel, 
    
    
    
    consumption reduces headspace pressure (as produced
    
    
    is absorbed by NaOH).
  • Accuracy: Continuous manometric reading eliminates the sampling error inherent in titration-based methods (301B).

  • Suitability: Ideal for insoluble or volatile surfactants where open systems might lose test material.

Detailed Protocol: OECD 301F Adaptation for Surfactants

Reagents & Equipment:

  • Inoculum: Activated sludge from a municipal wastewater treatment plant (washed 3x to remove Dissolved Organic Carbon).

  • Medium: Standard OECD mineral medium (pH 7.4).

  • Reference Substance: Sodium Benzoate (must degrade >60% by day 14 to validate the sludge).[3]

  • Test Substance: Surfactant at 100 mg/L (equivalent to ~100-200 mg ThOD/L).

Workflow Steps:

  • ThOD Calculation: Calculate Theoretical Oxygen Demand based on the molecular formula (e.g.,

    
    ).
    
    • Formula:

      
      
      
  • System Setup:

    • Flask A: Blank (Inoculum + Medium).

    • Flask B: Reference (Sodium Benzoate + Inoculum).

    • Flask C: Test Surfactant (NAAS or LAS + Inoculum).

    • Flask D: Toxicity Control (Surfactant + Sodium Benzoate). Crucial: If degradation is <25% in 14 days, the surfactant is toxic to the bacteria.

  • Incubation: Dark, 22°C ± 1°C, continuous stirring (28 days).

  • Data Acquisition: Record pressure drop (

    
    ) daily. Convert to 
    
    
    
    .
Validation Workflow Diagram

ExperimentalWorkflow Prep Sample Prep (Calc ThOD) Setup Respirometer Setup (Blank, Ref, Test, Tox) Prep->Setup Inoculum Inoculum Prep (Washed Sludge) Inoculum->Setup Incubate Incubation (28 Days, 22°C, Dark) Setup->Incubate Measure Daily O2 Uptake (Manometric) Incubate->Measure Continuous Analyze Data Analysis (% Degradation vs Time) Measure->Analyze Valid Valid Test Analyze->Valid Ref > 60% (Day 14)?

Figure 2: OECD 301F Experimental Workflow ensuring data integrity through toxicity and reference controls.

Comparative Data Analysis

The following table synthesizes experimental expectations based on literature and structural kinetics.

MetricN-Acyl Amino Acid (e.g., Na-Cocoyl Glycinate)Alkyl Sulfate (SLS)Alkyl Ether Sulfate (SLES)Linear Alkylbenzene Sulfonate (LAS)
28-Day Degradation > 85% > 90%> 90%> 80%
10-Day Window Pass (Rapid onset)PassPass (Slower onset)Variable (Depends on branching)
Lag Phase Very Short (< 2 days)Short (< 3 days)Moderate (Ether cleavage)Moderate (Acclimation required)
Intermediates Fatty Acids, Amino Acids (Non-toxic)Lauryl Alcohol (Transient)PEGs, 1,4-Dioxane (Trace)Sulfophenyl Carboxylates (SPC)
Anaerobic Fate Degradable (Denitrification)DegradablePersistent (Ether bond stable)Poorly Degradable
Interpretation of Kinetics
  • Lag Phase: NAAS often show a shorter lag phase because the amide bond is a common target for ubiquitous proteolytic enzymes. LAS requires the induction of specific oxygenases.

  • Plateau: SLES may show a "diauxic" curve (two-step) where the alkyl chain is consumed first, followed by the slower degradation of the ethoxylate chain. NAAS typically shows a smooth, single-phase logarithmic growth curve.

Conclusion & Strategic Recommendations

For researchers developing "Clean Label" formulations, N-acyl amino acid surfactants offer a distinct advantage not just in final biodegradability, but in the pathway of degradation.

  • Safety: They degrade into nutrients, avoiding the toxicity spikes associated with SPCs (from LAS) or the persistence of PEGs (from SLES).

  • Speed: The enzymatic hydrolysis mechanism allows for immediate bioavailability to microbial consortia without extensive acclimation.

  • Claim Substantiation: Use OECD 301F data to explicitly show the absence of a lag phase , proving "immediate environmental compatibility."

References

  • OECD Guidelines for the Testing of Chemicals, Section 3. Test No. 301: Ready Biodegradability.[4] OECD iLibrary. Link

  • Natsch, A., et al. (2003). Molecular basis of the biotransformation of N-acyl amino acids. Applied and Environmental Microbiology. Link

  • Scott, M.J., & Jones, M.N. (2000). The biodegradation of surfactants in the environment.[5][6] Biochimica et Biophysica Acta (BBA). Link

  • Jurado, E., et al. (2012). Kinetics of the biodegradation of linear alkylbenzene sulfonates (LAS). Chemosphere.[5] Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment.Link

Sources

A Researcher's Guide to the Mass Spectrometric Identification of Impurities in Commercial Sodium Myristoyl Glutamate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Enhanced Purity Profiling in Pharmaceutical and Cosmetic Development

In the realms of pharmaceutical formulation and cosmetic science, the purity of excipients is not merely a quality metric; it is a critical determinant of safety and efficacy. Sodium myristoyl glutamate (SMG), a mild, amino acid-based surfactant, is increasingly favored for its gentle cleansing properties and excellent biocompatibility.[1] However, as with any commercially produced ingredient, the presence of impurities can significantly impact its performance and safety profile. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the identification and characterization of impurities in commercial SMG, offering researchers, scientists, and drug development professionals a robust framework for ensuring the quality of this vital ingredient.

The Imperative of Impurity Profiling

Impurities in raw materials can originate from various sources, including the manufacturing process, degradation of the substance, or contamination. In the case of sodium myristoyl glutamate, which is synthesized by the acylation of glutamic acid with myristoyl chloride, potential impurities could include unreacted starting materials (myristic acid, glutamic acid), by-products from side reactions, and residual solvents. Furthermore, given that the fatty acid feedstock is often derived from natural sources like coconut or palm oil, variations in the fatty acid composition (e.g., lauric, palmitic, oleic acids) can also be considered a form of impurity if not properly characterized and controlled.[2] The presence of these impurities, even at trace levels, can alter the physicochemical properties of the final product, potentially leading to issues with stability, performance, and even adverse skin reactions.[3] Regulatory bodies like the FDA and the International Conference on Harmonisation (ICH) have stringent requirements for the identification and toxicological assessment of any drug-related impurity present at concentrations greater than 0.1% of the active pharmaceutical ingredient (API).[4]

Mass Spectrometry: A Powerful Tool for Impurity Discovery

Mass spectrometry (MS) has emerged as an indispensable analytical tool for the identification and structural elucidation of unknown compounds in complex mixtures.[5][6] Its high sensitivity and specificity allow for the detection of impurities at trace levels, while its ability to provide accurate mass measurements and fragmentation data facilitates the determination of elemental compositions and molecular structures.[7] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), MS becomes a formidable platform for comprehensive impurity profiling.[8]

The Analytical Workflow

A typical workflow for the mass spectrometric identification of impurities in sodium myristoyl glutamate involves several key steps:

Caption: A typical workflow for impurity identification using LC-MS.

Comparative Analysis of Analytical Techniques

While mass spectrometry offers unparalleled capabilities for impurity identification, a comprehensive analytical strategy often involves the use of orthogonal techniques to provide a complete picture of the sample's purity. The choice of technique depends on the nature of the impurities and the specific analytical question being addressed.[9]

Technique Principle Strengths Limitations Best Suited For
LC-MS (e.g., UPLC-Q-TOF) Separates compounds based on their polarity and then determines their mass-to-charge ratio.High sensitivity and specificity; provides molecular weight and structural information; suitable for non-volatile and thermally labile compounds.[4][10][11]Matrix effects can suppress ionization; quantification can be challenging without reference standards.Broad-spectrum impurity profiling, identification of unknown impurities, and characterization of non-volatile species.
GC-MS Separates volatile compounds based on their boiling points and then determines their mass-to-charge ratio.Excellent for volatile and semi-volatile impurities; provides high chromatographic resolution; established libraries for spectral matching.[8][12]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.[13]Analysis of residual solvents, volatile by-products, and fatty acid profiling (after derivatization).
HPLC-UV/PDA Separates compounds based on their polarity and detects them based on their UV absorbance.Robust and widely available; excellent for quantification of known impurities with chromophores.Limited to compounds that absorb UV light; provides no structural information beyond retention time.Routine quality control, quantification of known UV-active impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds based on the interaction of atomic nuclei with a magnetic field.Unrivaled for structural elucidation; can provide absolute quantification without a reference standard (qNMR).Relatively low sensitivity compared to MS; complex spectra for mixtures.Definitive structural confirmation of isolated impurities; quantification of major components.
Thin-Layer Chromatography (TLC) A simple and rapid separation technique.Inexpensive and easy to perform; useful for preliminary screening.Low resolution and sensitivity; primarily qualitative.Rapid screening for the presence of major impurities.

Experimental Protocols: A Deeper Dive

UPLC-Q-TOF MS for Comprehensive Impurity Profiling

This method is ideal for obtaining a comprehensive profile of both expected and unexpected impurities in sodium myristoyl glutamate. The high resolution of Ultra-Performance Liquid Chromatography (UPLC) allows for the separation of closely related compounds, while the accurate mass capabilities of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer enable the determination of elemental compositions for unknown peaks.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sodium myristoyl glutamate sample in a suitable solvent mixture, such as a water/acetonitrile or water/methanol blend, to a final concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating the various fatty acyl glutamate species and related impurities.[14]

    • Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile. The gradient would start with a high percentage of A and gradually increase the percentage of B to elute more hydrophobic compounds.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is well-suited for the analysis of surfactants and can be operated in both positive and negative ion modes to capture a wider range of impurities.

    • Mass Analyzer: A Q-TOF instrument provides high-resolution, accurate mass data, which is crucial for determining the elemental composition of unknown impurities.

    • Data Acquisition: Acquire data in both full scan MS mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for the most abundant ions, aiding in structural elucidation.

GC-MS for Residual Solvent and Fatty Acid Analysis

To analyze for volatile impurities like residual solvents or to determine the fatty acid profile of the raw material, GC-MS is the preferred method.

Step-by-Step Methodology:

  • Sample Preparation (Residual Solvents): Headspace GC-MS is the standard technique. A known amount of the sodium myristoyl glutamate is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC.

  • Sample Preparation (Fatty Acid Profiling): The amide bond in sodium myristoyl glutamate must first be hydrolyzed, and the resulting fatty acids are then derivatized (e.g., to form fatty acid methyl esters - FAMEs) to make them volatile enough for GC analysis.

  • Chromatographic Separation:

    • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for the separation of FAMEs.

    • Carrier Gas: Helium is commonly used.

    • Temperature Program: A temperature gradient is used to separate the different fatty acid methyl esters based on their boiling points.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS, producing reproducible fragmentation patterns that can be searched against spectral libraries for identification.

Logical Framework for Impurity Identification

The process of identifying an unknown impurity using mass spectrometry follows a logical progression from initial detection to final structural confirmation.

Caption: Logical workflow for the structural elucidation of an unknown impurity.

Conclusion: Towards a More Robust Quality Control Strategy

The choice of analytical technique for impurity profiling of sodium myristoyl glutamate should be guided by a thorough understanding of the potential impurities and the specific requirements of the application. While traditional methods like HPLC-UV provide valuable information for routine quality control, the unparalleled sensitivity and structural elucidation capabilities of mass spectrometry, particularly high-resolution techniques like UPLC-Q-TOF MS, are essential for comprehensive impurity identification and characterization. By integrating these advanced analytical strategies, researchers and developers can ensure the quality, safety, and efficacy of their products, ultimately benefiting the end-user. The use of orthogonal methods provides a self-validating system, enhancing the trustworthiness of the analytical data.

References

  • Analysis of surfactants by mass spectrometry: Coming to grips with their diversity. Mass Spectrometry Reviews.
  • Analytical Methods for the Determination of Surfactants in Surface W
  • Identification of Surfactants by Electrospray Liquid Chromatography-Mass Spectrometry Introduction. [Source Not Available]
  • Comparative analyses of different surfactants on matrix-assisted laser desorption/ionization mass spectrometry peptide analysis. PubMed.
  • Surfactant Testing and Analysis. TCA Lab / Alfa Chemistry.
  • Mass-Spectrometry-Based Research of Cosmetic Ingredients. MDPI.
  • Analysis of Prohibited and Restricted Ingredients in Cosmetics. Excellence Chemical.
  • Identifying and elucid
  • Analytical Services for Purity Determin
  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its rel
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.
  • Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec.
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac.
  • CA 3229773 A1 2023/04/13. Googleapis.com.
  • CHEMICAL PURITY ANALYSIS. Agilent.
  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI.
  • (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Source Not Available]
  • SODIUM MYRISTOYL GLUTAMATE.
  • Sodium Myristoyl Glutam
  • Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Source Not Available]
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • GC-MS vs LC-MS for Impurity Testing.
  • Sodium Myristoyl Glutam
  • Sodium Cocoyl Glutamate is a barrier friendly surfactant that cleanses the skin really well. VE:LA Skincare.

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Safety Operating Guide

Tetradecanoyl-L-glutamic acid, sodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Proper Disposal of Tetradecanoyl-L-glutamic Acid, Sodium Salt

Introduction: Beyond the Benchtop

Tetradecanoyl-L-glutamic acid, sodium salt, also known commercially as Sodium Myristoyl Glutamate, is an acylated amino acid that functions as a mild, anionic surfactant. Its favorable safety profile and moisturizing properties have led to its widespread use in research and development for cosmetics and personal care products. However, even with chemicals considered "mild," disciplined and informed disposal is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Improper disposal of any chemical, regardless of its perceived hazard, can contribute to environmental contamination and may violate federal, state, or local regulations.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of Tetradecanoyl-L-glutamic acid, sodium salt in a laboratory setting. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step. Our objective is to ensure that your disposal practices are as rigorous and well-documented as your research.

Part 1: Waste Characterization - The Foundational Step

Before any disposal action is taken, the waste must be properly characterized according to the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[3] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1]

  • Hazard Assessment of Tetradecanoyl-L-glutamic Acid, Sodium Salt:

    • Ignitability: The material is a stable solid and is not flammable.[4][5]

    • Corrosivity: Aqueous solutions have a neutral pH (~7), meaning they are not corrosive.[4]

    • Reactivity: The substance is stable under normal conditions and is not known to be reactive with water or other common substances.[5]

    • Toxicity: Safety data sheets for the pure substance do not indicate it meets the criteria for toxicity that would classify it as a hazardous waste.[5][6]

Part 2: Personal Protective Equipment (PPE) and Safety

Adherence to proper PPE protocols is non-negotiable during any chemical handling, including waste disposal. While this compound has a low hazard profile, baseline laboratory safety practices must be maintained to prevent irritation and ensure personal safety.

  • Eye Protection: Wear safety glasses with side shields or goggles.[6][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[8]

  • Lab Coat: A standard lab coat should be worn to protect from incidental splashes or dust.

  • Ventilation: Handle the solid form in a well-ventilated area or under a local exhaust to prevent inhalation of dust.[8][9]

Part 3: Segregation, Containment, and Labeling

Proper segregation is a critical control point in preventing dangerous chemical reactions within a waste container.[7] The core principle is to keep incompatible materials physically separated.

Segregation Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near the point of waste generation, for collecting this waste.[7][10] This area must be under the control of laboratory personnel.

  • Maintain Separation: Store waste containers of Tetradecanoyl-L-glutamic acid, sodium salt separately from the following:

    • Strong Oxidizing Agents[11]

    • Strong Acids and Bases[7]

    • Flammable Solvents[2]

    • Reactive or Acutely Toxic Wastes (e.g., cyanides, sulfides)[7]

Containment and Labeling: Proper containment and labeling are mandated by the EPA and the Occupational Safety and Health Administration (OSHA) to ensure safety and compliant disposal.[1][12]

  • Container Selection: Use a container that is in good condition, has a secure, leak-proof screw-top cap, and is chemically compatible with the waste. For both solid and aqueous forms of this material, high-density polyethylene (HDPE) or other plastic containers are preferred.[1][3]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" (This is a best practice even for non-RCRA hazardous waste to ensure it is handled by the proper channels, though your institution's EHS may have a specific "Non-Hazardous Chemical Waste" label).[7]

    • The full, unabbreviated chemical name: "Tetradecanoyl-L-glutamic acid, sodium salt". For mixtures, list all components and their approximate percentages.[3]

    • The date on which waste was first added (Accumulation Start Date).[3]

    • The point of origin (e.g., Building, Room Number, Principal Investigator).[3]

Quick Reference: Containment and Labeling Summary
Waste TypeRecommended ContainerKey Labeling RequirementsSegregation
Solid Powder Wide-mouth, screw-cap HDPE plastic jar."Chemical Waste," "Tetradecanoyl-L-glutamic acid, sodium salt (Solid)," Accumulation Date, Lab Info.Store away from acids, bases, oxidizers, and solvents.
Aqueous Solution Screw-cap HDPE plastic bottle or carboy."Chemical Waste," "Tetradecanoyl-L-glutamic acid, sodium salt (Aqueous Solution)," List all components & percentages, Accumulation Date, Lab Info.Store away from acids, bases, oxidizers, and solvents.

Part 4: Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing waste streams of Tetradecanoyl-L-glutamic acid, sodium salt.

Protocol A: Disposal of Unused or Expired Solid Product

This protocol applies to the pure, solid form of the chemical that is no longer needed.

  • Prepare Container: Select a suitable, empty, and clean solid waste container as specified in Part 3.

  • Label Container: Affix a properly filled-out waste label to the container before adding any waste.

  • Transfer Chemical: Carefully transfer the solid Tetradecanoyl-L-glutamic acid, sodium salt into the labeled waste container. If the original container is intact and can be securely sealed, it may be permissible to label the original container for disposal. Consult your institution's EHS for guidance.

  • Seal Container: Securely close the container lid. Containers must remain closed at all times except when actively adding waste.[13]

  • Store Safely: Place the sealed container in your designated Satellite Accumulation Area, ensuring it is properly segregated.

  • Arrange for Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's EHS office to schedule a waste pickup.[1][10]

Protocol B: Disposal of Aqueous Solutions

This protocol applies to solutions generated during experimental work.

  • Assess for Drain Disposal Eligibility (CAUTION): Some institutions may permit drain disposal of very dilute, non-hazardous materials.[14] However, due to its surfactant properties and potential environmental impact, this is generally discouraged. Crucially, you must obtain explicit, written permission from your institution's EHS office before ever disposing of this chemical down the drain. [3] Unauthorized drain disposal can lead to significant penalties.[1]

  • Prepare Container: Select a suitable, empty, and clean liquid waste container as specified in Part 3.

  • Label Container: Affix a properly filled-out waste label, listing all chemical components of the solution (including water) with percentages.

  • Collect Waste: Pour the aqueous waste into the labeled container. Use a funnel to prevent spills.

  • Seal and Store: Securely close the container and place it in your Satellite Accumulation Area within secondary containment (e.g., a spill tray).[15]

  • Arrange for Pickup: Contact your EHS office for waste pickup when the container is full or reaches its accumulation time limit.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for making compliant disposal decisions for waste containing Tetradecanoyl-L-glutamic acid, sodium salt.

DisposalWorkflow Disposal Decision Workflow for Tetradecanoyl-L-glutamic Acid, Sodium Salt start Waste Generated char_waste Characterize Waste Is it pure or mixed with hazardous chemicals? start->char_waste is_pure Pure or Mixed with Non-Hazardous Buffers char_waste->is_pure Pure/Non-Haz Mix is_mixed Mixed with RCRA Hazardous Waste char_waste->is_mixed Hazardous Mix solid_or_liquid Solid or Aqueous? is_pure->solid_or_liquid manage_hazardous Manage as Hazardous Waste Follow Strict Segregation, Labeling, and Disposal Protocols for the Hazardous Component is_mixed->manage_hazardous collect_solid Protocol A: Collect as Solid Chemical Waste in Labeled, Compatible Container solid_or_liquid->collect_solid Solid collect_liquid Protocol B: Collect as Aqueous Chemical Waste in Labeled, Compatible Container solid_or_liquid->collect_liquid Aqueous store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa manage_hazardous->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Decision workflow for proper waste management.

Conclusion: A Culture of Safety

The proper management and disposal of laboratory chemicals like Tetradecanoyl-L-glutamic acid, sodium salt, are integral components of scientific excellence. By moving beyond mere compliance and embedding these principles into your daily workflows, you contribute to a robust culture of safety, protect our environment, and ensure the integrity of your institution. Always treat chemical disposal with the same diligence and foresight you apply to your research. When in doubt, the most valuable resource is your institution's Environmental Health and Safety department.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Best Practices for Laboratory Waste Management. Triumvirate Environmental. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • How to Dispose of Chemical Waste. Iowa State University, Environmental Health and Safety. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Clym. [Link]

  • ASTM D4447 - 15(2021) Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • SAFETY DATA SHEET - Sodium L-Glutamate Monohydrate. Tokyo Chemical Industry. [Link]

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  • 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. National Center for Biotechnology Information. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEETS - Tetradecanoic acid. Angene. [Link]

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  • Chemical Waste. The University of Texas at Austin, Environmental Health & Safety. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

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  • SAFETY DATA SHEET - Sodium myristate. Chem Service. [Link]

  • PUBLIC REPORT L-Glutamic acid, N-(1-oxooctadecyl)-, sodium salt (1:2). Australian Government Department of Health. [Link]

  • Glutamic (L-) Acid Monosodium Salt (MSG). Columbus Chemical. [Link]

  • material safety data sheet - l-glutamic acid mono sodium salt 99%. Oxford Lab Fine Chem LLP. [Link]

  • Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. ResearchGate. [Link]

  • Poly(L-glutamic acid sodium salt) Thiol. Alamanda Polymers. [Link]

  • Environmental Impact of the Presence, Distribution, and Use of Artificial Sweeteners as Emerging Sources of Pollution. National Center for Biotechnology Information. [Link]

  • The global environmental hazard of glyphosate use. Soil and Health Association of NZ. [Link]

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×

Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。